Chitin synthase inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(E)-N'-(2-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-17-9-5-4-8-15(17)21-18(24)10-11-19(25)22-16-12-13-6-2-3-7-14(13)23-20(16)26/h2-11,16H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b11-10+ |
InChI Key |
UCYYWQPXFPHWOA-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Fungal Wall: A Technical Guide to the Mechanism of Chitin Synthase 3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for inhibitors targeting chitin synthase 3 (CHS3), a critical enzyme in fungal cell wall biosynthesis. Given the rise of antifungal resistance, understanding and targeting fungal-specific pathways is paramount for the development of novel therapeutics. This document details the molecular interactions of inhibitors, the complex signaling pathways that regulate CHS3 expression, and standardized protocols for evaluating inhibitor efficacy.
The Central Role of Chitin Synthase 3 (CHS3)
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[1] In many pathogenic fungi, including Saccharomyces cerevisiae and Candida albicans, the CHS3 enzyme is responsible for synthesizing the vast majority (over 90%) of the cell wall chitin.[2] Its role is crucial during key morphological stages such as bud emergence, septum formation, and in response to cell wall stress.[1] The absence of chitin and chitin synthases in vertebrates makes CHS3 an attractive and specific target for antifungal drug development.[3]
Direct Mechanism of Action: Inhibition of Chitin Synthase
Chitin synthase inhibitors function by directly impeding the catalytic activity of the enzyme, thereby preventing the polymerization of N-acetylglucosamine and compromising the structural integrity of the organism.[4] This can occur through several mechanisms, including binding to the active site or to allosteric sites, leading to competitive or non-competitive inhibition.[4][5]
A Case Study: Chitin Synthase Inhibitor 3 (Compound 2d)
A novel series of 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as potent chitin synthase inhibitors.[6] Among these, This compound (also known as compound 2d) , has demonstrated significant inhibitory action.[6][7]
Kinetic studies on a closely related compound from the same series (compound 2b) revealed a non-competitive inhibition mechanism.[6] This suggests that the inhibitor binds to an allosteric site on the chitin synthase enzyme, rather than competing with the UDP-GlcNAc substrate at the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency. Further structural studies are needed to precisely identify the binding site and the conformational changes induced by this class of inhibitors.
Quantitative Efficacy of Chitin Synthase Inhibitors
The potency of chitin synthase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the MIC is the lowest concentration that prevents visible fungal growth.[8]
| Inhibitor | Target Organism/Enzyme Source | IC50 (mM) | MIC (µg/mL) | Reference |
| This compound (Compound 2d) | Candida albicans | 0.16 | 1 | [6][7] |
| Compound 2b | Chitin Synthase | 0.09 | 2 (C. albicans) | [6] |
| Compound 20 (Maleimide derivative) | Chitin Synthase | 0.12 | Not Reported | [3] |
| Polyoxin B (Control) | Chitin Synthase | 0.19 | >2 (C. albicans) | [3][6] |
| Fluconazole (Control) | Not a CHS inhibitor | Not Applicable | 2 (C. albicans) | [6] |
Regulatory Control of Chitin Synthesis
Beyond direct inhibition, the overall rate of chitin synthesis is tightly controlled by complex intracellular signaling pathways. These pathways respond to environmental cues and cell wall stress, primarily by regulating the transcription of CHS genes.[4] Understanding these pathways offers alternative strategies for antifungal development, potentially through combination therapies. In fungi like Candida albicans, at least three major pathways coordinately regulate chitin synthesis.[1]
These pathways are:
-
The Protein Kinase C (PKC) Pathway: A key cell wall integrity pathway that responds to cell surface stress.
-
The High Osmolarity Glycerol (HOG) MAP Kinase Pathway: Primarily activated by osmotic stress.
-
The Ca2+/Calcineurin Signaling Pathway: Activated by calcium ions and crucial for stress responses.
Activation of these pathways leads to the translocation of transcription factors to the nucleus, which then induce the expression of CHS genes to reinforce the cell wall.[1]
Figure 1: Signaling pathways regulating CHS gene expression in response to cell wall stress.
Experimental Protocols
Evaluating the efficacy of potential chitin synthase inhibitors requires robust and reproducible experimental protocols. The following sections detail standardized methodologies for in vitro enzyme inhibition and whole-cell antifungal activity assays.
In Vitro Chitin Synthase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of chitin synthase from fungal cell extracts. The amount of newly synthesized chitin is quantified using a Wheat Germ Agglutinin (WGA)-based detection method.
Methodology:
-
Preparation of Fungal Cell Extract:
-
Culture fungal cells (e.g., S. sclerotiorum or C. albicans) in an appropriate liquid medium (e.g., PDA) at 23-30°C for 36-48 hours.[3]
-
Harvest cells by centrifugation (e.g., 3000 x g for 10 min).[3]
-
Prepare crude enzyme extracts by mechanical disruption (e.g., bead beating) in an extraction buffer, followed by centrifugation to clear the lysate.
-
Pre-treat the cell extract with trypsin to proteolytically activate the zymogenic form of chitin synthase.[9]
-
-
Enzymatic Reaction:
-
Quantification:
-
Wash the plate thoroughly with water to remove unbound reactants.[9]
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate and incubate to allow binding to the immobilized chitin.
-
Wash the plate again to remove unbound conjugate.
-
Add an HRP substrate (e.g., TMB) and measure the resulting absorbance (e.g., at 600 nm) using a microplate reader.[10] The signal intensity is proportional to the amount of chitin synthesized.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol.[11]
Methodology:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain (e.g., C. albicans) on an agar plate.
-
Inoculate a few colonies into a liquid medium (e.g., YPD) and incubate overnight at 37°C with shaking.[11]
-
Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to a final concentration of 1.0 x 10³ cells/mL in RPMI 1640 medium.[11]
-
-
Assay Plate Preparation:
-
In a 96-well flat-bottom microtiter plate, prepare serial two-fold dilutions of the test inhibitor in the RPMI medium. A typical concentration range is 128 to 0.06 µg/mL.[11]
-
Include positive controls (e.g., fluconazole) and a negative control (no drug).
-
-
Inoculation and Incubation:
-
Determining the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity) compared to the drug-free control well.[12] This can be assessed visually or by measuring the optical density with a plate reader.
-
Figure 2: Generalized workflow for the evaluation of chitin synthase inhibitors.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. biotech.journalspub.info [biotech.journalspub.info]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cognit.ca [cognit.ca]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
The Discovery and Synthesis of a Novel Chitin Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Chitin Synthase Inhibitor 3 (CSI-3), a promising antifungal agent. The document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and illustrates key pathways and workflows.
Introduction: The Imperative for Novel Antifungal Agents
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Chitin, an essential component of the fungal cell wall, is an attractive target for antifungal drug development as it is absent in humans. Chitin synthases are the enzymes responsible for the polymerization of N-acetylglucosamine to form chitin, making them a prime target for selective inhibition.[1][2] This guide focuses on a specific inhibitor, designated as this compound (CSI-3), a novel 3,4-dihydro-2(1H)-quinolinone derivative.
Discovery of this compound (Compound 2d)
This compound, also referred to as compound 2d, was identified through a research initiative focused on the design and synthesis of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors. The discovery was detailed in a 2020 publication in the European Journal of Medicinal Chemistry by Li et al. This compound emerged as a potent inhibitor of chitin synthase with significant antifungal activity against Candida albicans.
Quantitative Biological Data
The biological activity of this compound and its analogs was evaluated through in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Chitin Synthase Inhibitory Activity
| Compound | IC50 (mM) |
| CSI-3 (2d) | 0.16 |
| Analog 2a | >1.0 |
| Analog 2b | 0.85 |
| Analog 2c | 0.42 |
| Analog 2e | 0.28 |
| Polyoxin B (Control) | 0.21 |
Table 2: In Vitro Antifungal Activity against Candida albicans
| Compound | MIC (µg/mL) |
| CSI-3 (2d) | 1 |
| Analog 2a | >128 |
| Analog 2b | 64 |
| Analog 2c | 16 |
| Analog 2e | 8 |
| Fluconazole (Control) | 0.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization, based on the procedures described by Li et al. (2020).
Synthesis of this compound (Compound 2d)
The synthesis of (E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylamino)acrylamide (compound 2d) is a multi-step process.
dot
Materials:
-
7-amino-3,4-dihydroquinolin-2(1H)-one
-
Maleic anhydride
-
Aniline
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of Intermediate A ((Z)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobut-2-enoic acid):
-
A mixture of 7-amino-3,4-dihydroquinolin-2(1H)-one and maleic anhydride is refluxed in acetic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield Intermediate A.
-
-
Synthesis of CSI-3 (Compound 2d):
-
To a solution of Intermediate A in DMF, EDCI, HOBt, and DIPEA are added, and the mixture is stirred at room temperature.
-
Aniline is then added, and the reaction is stirred until completion as monitored by TLC.
-
The reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and purified by column chromatography to yield this compound (compound 2d).
-
Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of chitin synthase extracted from Candida albicans.
dot
Materials:
-
Candida albicans cell culture
-
Lysis buffer
-
Trypsin
-
UDP-[3H]N-acetylglucosamine (radiolabeled substrate)
-
Test compounds (dissolved in DMSO)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Enzyme Preparation:
-
Candida albicans cells are cultured, harvested, and washed.
-
The cells are lysed to release the cellular contents, including the membrane-bound chitin synthase.
-
The crude membrane fraction containing the enzyme is isolated by centrifugation.
-
-
Inhibition Assay:
-
The reaction is carried out in a microtiter plate.
-
The reaction mixture contains the enzyme preparation, Tris-HCl buffer, and an activator such as trypsin.
-
The test compound (CSI-3) or a control (e.g., Polyoxin B) is added at various concentrations.
-
The reaction is initiated by the addition of the radiolabeled substrate, UDP-[3H]N-acetylglucosamine.
-
The plate is incubated at 30°C for a defined period.
-
-
Quantification:
-
The reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated and collected on glass fiber filters.
-
The filters are washed to remove unincorporated substrate.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. The IC50 value is then determined.
-
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
dot
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared in sterile saline or water and then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial two-fold dilutions of the test compounds are prepared in the 96-well plates containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined by visual inspection or by reading the optical density using a microplate reader.
Signaling Pathways in Chitin Synthesis Regulation
The synthesis of chitin in fungi is a tightly regulated process involving several signaling pathways. While the direct target of CSI-3 is the chitin synthase enzyme, understanding the upstream regulatory pathways is crucial for comprehending the broader context of its mechanism of action and potential for synergistic therapies.
dot
Cell wall stress, induced by antifungal agents or other environmental insults, activates multiple signaling cascades, including the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway. These pathways converge to upregulate the expression of chitin synthase (CHS) genes and increase the activity of the chitin synthase enzymes, leading to a compensatory increase in chitin synthesis to reinforce the cell wall.
Conclusion and Future Directions
This compound (compound 2d) represents a promising lead compound for the development of novel antifungal agents. Its potent and specific inhibition of chitin synthase, coupled with significant activity against Candida albicans, warrants further investigation. Future research should focus on optimizing the structure of CSI-3 to enhance its efficacy and pharmacokinetic properties. Additionally, exploring the potential for synergistic combinations with other antifungal drugs that target different cellular pathways could lead to more effective treatment strategies for fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for new and effective antifungal therapies.
References
An In-depth Technical Guide to the Target Enzyme Specificity of Chitin Synthase 3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target enzyme specificity of inhibitors targeting chitin synthase 3 (Chs3), a critical enzyme in fungal cell wall biosynthesis. Given the absence of chitin in vertebrates, chitin synthases are prime targets for the development of novel antifungal therapeutics.[1][2][3] This document details the inhibitory activities of various compounds, outlines experimental protocols for assessing enzyme specificity, and visualizes key biological and experimental pathways.
Quantitative Data on Chitin Synthase Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of various compounds against different chitin synthase (Chs) isoenzymes. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct comparison of the potency and specificity of these inhibitors. Lower values indicate higher potency.
| Inhibitor | Target Enzyme(s) | Organism | IC50 (μg/mL) | IC50 (mM) | Ki (μM) | Reference(s) |
| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 ± 3.39 | - | - | [4] |
| Chs2 | Saccharomyces cerevisiae | 3.51 ± 1.35 | - | - | [4] | |
| Chs3 | Saccharomyces cerevisiae | 13.08 ± 2.08 | - | - | [4] | |
| IMB-F4 | Chs2 | Saccharomyces cerevisiae | 8.546 ± 1.42 | - | - | [4] |
| Chs3 | Saccharomyces cerevisiae | 2.963 ± 1.42 | - | - | [4] | |
| Polyoxin B | CHS | Sclerotiorum sclerotiorum | - | 0.19 | - | [1][3] |
| Maleimide Compound 20 | CHS | Sclerotiorum sclerotiorum | - | 0.12 | - | [1][3] |
| Nikkomycin Z | CaChs2 | Candida albicans | - | - | 1.5 ± 0.5 | [5] |
| Polyoxin D | CaChs2 | Candida albicans | - | - | 3.2 ± 1.4 | [5] |
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol describes a non-radioactive method to determine the inhibitory activity of compounds against chitin synthase enzymes. The assay measures the amount of synthesized chitin, which is captured on a wheat germ agglutinin (WGA)-coated plate and subsequently quantified.[1][4][6]
Materials:
-
Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans)
-
YPD medium
-
100 mM Tris-HCl buffer (pH 7.5) with protease inhibitors
-
Acid-washed glass beads
-
Trypsin
-
Assay mixture (specific for each Chs isoenzyme, see below)
-
96-well microtiter plates coated with 50 µg/mL WGA
-
Test compounds dissolved in DMSO
-
Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells in YPD medium to an OD600 of 1-2.
-
Harvest cells by centrifugation at 1500 x g for 15 minutes at 4°C and wash once with water.
-
Resuspend the cell pellet in cold 100 mM Tris-HCl (pH 7.5) containing protease inhibitors.
-
Lyse the cells by vortexing with acid-washed glass beads for 10 cycles of 1 minute each.
-
Centrifuge the lysate at 1500 x g for 15 minutes to remove cell debris. The supernatant contains the membrane proteins with chitin synthase activity.
-
-
Enzyme Activation (for Chs1 and Chs2):
-
Pre-treat the membrane protein preparation with 80 µg/mL trypsin for 30 minutes at 30°C.
-
-
Inhibition Assay:
-
To the wells of the WGA-coated 96-well plate, add the following components in the specified order:
-
Assay mixture (see table below for specific compositions for Chs1, Chs2, and Chs3).
-
Test compound at various concentrations (or DMSO for control).
-
Membrane protein preparation (15 µg).
-
Start the reaction by adding UDP-GlcNAc.
-
-
As a background control, perform a reaction without UDP-GlcNAc.[6]
-
Incubate the plate at the optimal temperature for the specific enzyme (e.g., 30°C).
-
-
Quantification:
-
After the incubation period, wash the plate to remove unbound reagents.
-
The amount of synthesized chitin bound to the WGA-coated plate is then quantified using a suitable detection method, which could involve a secondary labeled lectin or antibody, followed by measurement with a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Assay Mixtures for Different Chitin Synthase Isoenzymes: [4]
| Component | Chs1 Assay Mixture | Chs2 Assay Mixture | Chs3 Assay Mixture |
| Buffer | 32 mM Tris-maleate (pH 6.5) | 32 mM Tris-HCl (pH 8.0) | 32 mM Tris-HCl (pH 8.0) |
| Divalent Cations | 5 mM MgCl₂ | 1.6 mM CoCl₂ | 1.6 mM CoCl₂, 5 mM NiCl₂ |
| Detergent | 0.2% Digitonin | - | - |
| Substrate Activator | 40 mM N-acetyl-glucosamine (GlcNAc) | 40 mM N-acetyl-glucosamine (GlcNAc) | 40 mM N-acetyl-glucosamine (GlcNAc) |
| Substrate | 4 mM UDP-GlcNAc | 4 mM UDP-GlcNAc | 4 mM UDP-GlcNAc |
Visualizations
Fungal Chitin Biosynthesis Pathway and Inhibition
Caption: Fungal chitin biosynthesis pathway and points of inhibition.
Experimental Workflow for Chitin Synthase Inhibition Assay
Caption: Workflow for determining chitin synthase inhibitor specificity.
References
- 1. psecommunity.org [psecommunity.org]
- 2. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Chitin Synthase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Chitin Synthase Inhibitor 3 (CSI-3), a novel antifungal agent belonging to the 3,4-dihydro-2(1H)-quinolinone class of compounds. This document details its mechanism of action, quantitative inhibitory and antifungal properties, and the experimental protocols used for its evaluation.
Core Compound Information
This compound, also referred to as compound 2d in the primary literature, is a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1] Its chemical structure is based on a 3,4-dihydro-2(1H)-quinolinone scaffold.[1]
Mechanism of Action
Chitin is a fundamental structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress.[2] It is synthesized by the enzyme chitin synthase, which polymerizes N-acetylglucosamine.[2] Chitin is absent in mammals, making chitin synthase an attractive target for the development of selective antifungal therapies.[2]
This compound exerts its antifungal effect by directly inhibiting the activity of chitin synthase. A related compound from the same chemical series, compound 2b, has been characterized as a non-competitive inhibitor of chitin synthase.[3] This mode of inhibition suggests that the inhibitor binds to an allosteric site on the enzyme, rather than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[4][5][6] This non-competitive binding means that increasing the concentration of the substrate (UDP-N-acetylglucosamine) will not overcome the inhibitory effect.[7]
The inhibition of chitin synthesis weakens the fungal cell wall, leading to morphological abnormalities and ultimately, the cessation of fungal growth.[8]
Quantitative Biological Activity
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The key data points are summarized in the tables below.
| Compound | Assay | Parameter | Value | Reference |
| This compound (2d) | Chitin Synthase Inhibition | Inhibition Percentage (IP) at 300 µg/mL | 82.3% | [3] |
| This compound (2d) | Chitin Synthase Inhibition | IC50 | 0.16 mM | [9] |
| Chitin Synthase Inhibitor 2 (2b) | Chitin Synthase Inhibition | IC50 | 0.09 mM | [10] |
| Chitin Synthase Inhibitor 2 (2b) | Chitin Synthase Inhibition | Ki | 0.12 mM | [10] |
| Polyoxin B (Control) | Chitin Synthase Inhibition | Inhibition Percentage (IP) at 300 µg/mL | 87.5% | [3] |
| Polyoxin B (Control) | Chitin Synthase Inhibition | IC50 | 0.09 mM | [3] |
Table 1: In Vitro Chitin Synthase Inhibitory Activity
| Compound | Fungal Strain | Parameter | Value | Reference |
| This compound (2d) | Candida albicans | MIC | 1 µg/mL | [9] |
| This compound (2d) | Candida albicans | MIC | 2 µg/mL | [3] |
| Chitin Synthase Inhibitor 2 (2b) | C. albicans (ATCC 76615) | MIC | 2 µg/mL | [10] |
| Chitin Synthase Inhibitor 2 (2b) | Aspergillus fumigatus (GIMCC 3.19) | MIC | 4 µg/mL | [10] |
| Chitin Synthase Inhibitor 2 (2b) | C. albicans (ATCC 90023) | MIC | 1 µg/mL | [10] |
| Chitin Synthase Inhibitor 2 (2b) | Aspergillus flavus (ATCC 16870) | MIC | 2 µg/mL | [10] |
| Fluconazole (Control) | Candida albicans | MIC | Comparable to 2b, 2d, 2e, and 2l | [3] |
| Polyoxin B (Control) | Candida albicans | MIC | Inferior to 2b, 2d, 2e, and 2l | [3] |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
Experimental Protocols
Chitin Synthase Inhibition Assay
This protocol is adapted from a method used for screening novel chitin synthase inhibitors and is applicable for the evaluation of compounds like this compound.[11][12]
-
Enzyme Preparation:
-
Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).[11][12]
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create serial dilutions in 50 mM Tris-HCl buffer (pH 7.5).[11][12]
-
To each well, add:
-
After incubation, wash the plate six times with ultrapure water.[11][12]
-
The amount of synthesized chitin (which binds to the WGA-coated plate) is then quantified, typically using a colorimetric method.
-
Antifungal Susceptibility Testing (Candida albicans)
This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[13][14][15]
-
Inoculum Preparation:
-
Broth Microdilution Method:
-
Perform serial twofold dilutions of the test compound in RPMI 1640 medium in a 96-well microtiter plate.[15]
-
Add the standardized yeast inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.[16]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Signaling Pathways and Experimental Workflows
Currently, there is limited specific information available in the public domain regarding the direct impact of this compound on fungal signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the chitin synthase enzyme. However, disruption of the cell wall integrity would likely trigger compensatory signaling pathways within the fungus.
Caption: Hypothetical signaling cascade upon inhibition of chitin synthesis.
Caption: General experimental workflow for evaluating this compound.
Caption: Non-competitive inhibition of chitin synthase by CSI-3.
References
- 1. Noncompetitive Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lunanotes.io [lunanotes.io]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. psecommunity.org [psecommunity.org]
- 13. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
In Vitro Efficacy of Chitin Synthase Inhibitor 3 Against Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Chitin Synthase Inhibitor 3 (CHS3) and related chitin synthase inhibitors against a spectrum of fungal pathogens. Chitin, an essential component of the fungal cell wall absent in mammals, presents a prime target for antifungal drug development.[1][2][3] Inhibitors of chitin synthase disrupt the integrity of the fungal cell wall, leading to osmotic lysis and cell death.[4][5] This document collates quantitative efficacy data, details key experimental protocols for assessing antifungal activity, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Efficacy Data
The in vitro activity of chitin synthase inhibitors, notably Nikkomycin Z and Polyoxin D, has been evaluated against a diverse range of fungal species. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric. The following tables summarize the reported MIC values for various fungal pathogens.
| Fungal Pathogen | Chitin Synthase Inhibitor | MIC Range (µg/mL) | Notes | Reference |
| Candida albicans | Nikkomycin Z | Moderately susceptible | Synergistic effects observed with azoles. | [4] |
| Candida parapsilosis | Nikkomycin Z | - | Synergistic interaction with azoles. | [4] |
| Candida auris | Nikkomycin Z | 0.125 to >64 | Mixed activity observed across 100 isolates. MIC50: 2 mg/L, MIC90: 32 mg/L. | [6] |
| Cryptococcus neoformans | Nikkomycin Z | Resistant | - | [4] |
| Coccidioides immitis | Nikkomycin Z | 0.125 | For the spherule-endospore phase. | [4] |
| Aspergillus fumigatus | Nikkomycin Z | - | Marked synergism with itraconazole. | [4] |
| Aspergillus flavus | Nikkomycin Z | - | Marked synergism with itraconazole. | [4] |
| Sporothrix globosa | Nikkomycin Z | 12.5 | - | [7] |
| Sporothrix schenckii sensu stricto | Nikkomycin Z | ≤ 400 | MIC determined for 67% of isolates. | [7] |
| Sporothrix brasiliensis | Nikkomycin Z | ≤ 400 | MIC determined for 30% of isolates. | [7] |
| Rhizoctonia solani | Polyoxin D | ≤ 1.562 | High activity observed. | [8] |
Mechanism of Action and Signaling Pathway
Chitin synthase inhibitors like Nikkomycin Z and Polyoxin D act as competitive inhibitors of the enzyme chitin synthase.[4][5] They are structural analogs of the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[4] By binding to the active site of chitin synthase, these inhibitors prevent the polymerization of N-acetylglucosamine into chitin chains, a crucial process for cell wall construction and maintenance.[3] This inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis.[4] Fungi possess multiple classes of chitin synthase enzymes (e.g., CHS1, CHS2, CHS3), and inhibitors like Nikkomycin Z have been shown to inhibit multiple classes.[1][2]
Experimental Protocols
Accurate assessment of the in vitro efficacy of antifungal agents is critical. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Chitin synthase inhibitor stock solution.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare serial two-fold dilutions of the chitin synthase inhibitor in RPMI 1640 medium in the wells of a 96-well plate.
-
Add an equal volume of the standardized fungal inoculum to each well.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determine the MIC visually as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the drug-free control. Alternatively, use a spectrophotometer to measure absorbance.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents, in this case, a chitin synthase inhibitor and another antifungal drug (e.g., an azole).
Materials:
-
96-well microtiter plates.
-
RPMI 1640 medium.
-
Standardized fungal inoculum.
-
Stock solutions of both antifungal agents.
Procedure:
-
Prepare serial dilutions of the chitin synthase inhibitor along the x-axis of a 96-well plate.
-
Prepare serial dilutions of the second antifungal agent along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Add the standardized fungal inoculum to each well.
-
Include wells with each drug alone as controls.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Conclusion
Chitin synthase inhibitors, particularly those targeting CHS3, represent a promising class of antifungal agents due to their specific mechanism of action against a fungal-specific target. The in vitro data demonstrate significant efficacy against a range of pathogens, with notable potential for synergistic use with existing antifungal drugs. The standardized protocols outlined in this guide provide a framework for the continued evaluation and development of these compounds. Further research is warranted to explore the full therapeutic potential of chitin synthase inhibitors in combating fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological efficacy of polyoxin D in crop protection [jstage.jst.go.jp]
- 6. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Chitin Synthase Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Chitin synthase inhibitor 3 (CSI-3), also identified as compound 2d in scientific literature, is a novel small molecule inhibitor of chitin synthase, a critical enzyme for fungal cell wall integrity. With a potent in vitro inhibitory concentration (IC50) of 0.16 mM against chitin synthase and a minimum inhibitory concentration (MIC) of 1 µg/mL against the pathogenic yeast Candida albicans, CSI-3 presents a promising scaffold for the development of new antifungal agents. This technical guide provides a preliminary overview of the available toxicity data for CSI-3 and related compounds, outlines key experimental protocols for its assessment, and visualizes relevant biological pathways and experimental workflows.
Quantitative Toxicity Data
To date, specific in vitro cytotoxicity and in vivo toxicity data for this compound (compound 2d) have not been extensively published in publicly available literature. However, data from related 3,4-dihydro-2(1H)-quinolinone derivatives can provide initial insights into the potential toxicological profile of this class of compounds.
Table 1: In Vitro Cytotoxicity of Related 3,4-dihydro-2(1H)-quinolinone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 3e | PC12, HT-22 | Not specified | > 12.5 | [1] |
Table 2: In Vivo Acute Toxicity of Related 3,4-dihydro-2(1H)-quinolinone Derivatives
| Compound | Species | Route | LD50 | Observation | Reference |
| Compound 3e | Mice | Oral | > 2500 mg/kg | No acute toxicity observed | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preliminary toxicity assessment of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability and cytotoxicity.
Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (compound 2d)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.
Objective: To determine the acute toxic class of this compound following oral administration.
Materials:
-
Healthy, young adult rodents (e.g., rats or mice), typically females.
-
This compound (compound 2d)
-
Vehicle for administration (e.g., water, corn oil)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Dosing - Step 1: Administer a starting dose of the test substance to a group of 3 animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, duration, and severity of toxic signs.
-
Body Weight Measurement: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Subsequent Dosing Steps:
-
If mortality occurs in the first group, the next lower dose level is used for the next group of 3 animals.
-
If no mortality occurs, the next higher dose level is used.
-
This stepwise procedure continues until the criteria for classification are met.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are interpreted in terms of the number of animals that die or show signs of toxicity at each dose level, leading to a classification of the substance according to the Globally Harmonized System (GHS).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for antifungal action and a typical workflow for toxicity assessment.
Caption: Hypothetical mechanism of action for this compound.
Caption: General workflow for preliminary toxicity assessment.
References
The Impact of Chitin Synthase 3 Inhibition on Fungal Cell Wall Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cellular integrity, protecting against environmental stresses, and facilitating host-pathogen interactions. Chitin, a polymer of N-acetylglucosamine, is a key structural component of the cell wall in most fungi. Its synthesis is catalyzed by a family of enzymes known as chitin synthases (Chs). Among these, Chitin Synthase 3 (Chs3) is a major contributor to the bulk of chitin found in the cell wall of many fungal species. Consequently, inhibitors targeting Chs3 represent a promising avenue for the development of novel antifungal therapeutics. This technical guide provides an in-depth analysis of the effects of Chs3 inhibition on fungal cell wall integrity, detailing the underlying molecular mechanisms, experimental methodologies for assessment, and the intricate signaling pathways involved in the cellular response to this stress.
Introduction to Chitin Synthase 3 and its Role in Fungal Cell Wall Architecture
The fungal cell wall is a complex matrix primarily composed of polysaccharides, including β-glucans, chitin, and mannoproteins. Chitin provides structural rigidity and is synthesized by chitin synthase enzymes, which are classified into different classes based on their structure and function.[1] Chs3, a class IV chitin synthase, is responsible for the synthesis of the majority of the cell wall chitin in many fungi, including the model organism Saccharomyces cerevisiae and the pathogenic yeast Candida albicans.[1][2] Deletion or inhibition of Chs3 leads to a significant reduction in the overall chitin content of the cell wall, compromising its structural integrity and rendering the fungus more susceptible to osmotic stress and cell wall-perturbing agents.[3][4]
Quantitative Effects of Chitin Synthase 3 Inhibition
The inhibition of Chs3 activity leads to quantifiable changes in fungal physiology and cell wall composition. These effects are typically dose-dependent and can be assessed through various in vitro and in vivo assays.
Table 1: Summary of Quantitative Data on the Effects of Chs3 Inhibition
| Parameter | Assay Method | Fungal Species | Inhibitor | Concentration | Observed Effect | Reference |
| Chitin Synthase Activity | Non-radioactive microtiter plate assay | Saccharomyces cerevisiae | Nikkomycin Z | 10 µM | ~50% inhibition of Chs3 activity | [5] |
| Radioactive filter binding assay | Candida albicans | Nikkomycin Z | 1 µM | Significant inhibition of Chs3 activity | [6] | |
| Cell Wall Chitin Content | Calcofluor White staining and fluorometry | Candida albicans | Nikkomycin Z | 4 µg/mL | Significant decrease in chitin content | [6] |
| Flow cytometry with Calcofluor White | Candida albicans | Caspofungin (induces compensatory chitin synthesis via Chs3) | Sub-MIC | Increased chitin content in wild-type, no increase in chs3Δ mutant | [3][4] | |
| Cell Viability | Broth microdilution assay (MIC) | Saccharomyces cerevisiae | Nikkomycin Z | >100 µg/mL | High MIC, indicating low direct antifungal activity alone | [7] |
| Synergistic activity with caspofungin | Candida albicans | Nikkomycin Z + Caspofungin | Varies | Synergistic fungicidal effect | [7] | |
| Gene Expression (CHS3) | Quantitative RT-PCR | Candida albicans | Caspofungin | Sub-MIC | Upregulation of CHS3 expression | [1] |
Experimental Protocols
Accurate assessment of the impact of Chs3 inhibitors requires robust and reproducible experimental methodologies. The following sections detail the protocols for key assays.
Chitin Synthase Activity Assay (Non-Radioactive Method)
This assay measures the in vitro activity of chitin synthase by detecting the synthesized chitin using a wheat germ agglutinin (WGA) conjugate.[5][8]
Materials:
-
Fungal cell lysate (source of chitin synthase)
-
Microtiter plates (96-well), WGA-coated
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)
-
Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
Chs3 inhibitor (test compound)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare fungal cell lysates containing active chitin synthases.
-
Add the reaction buffer, UDP-GlcNAc, and the Chs3 inhibitor to the wells of a WGA-coated microtiter plate.
-
Initiate the reaction by adding the cell lysate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
Quantification of Fungal Cell Wall Chitin Content
This protocol utilizes the fluorescent dye Calcofluor White (CFW), which specifically binds to chitin, to quantify the chitin content in fungal cell walls.[3][4]
Materials:
-
Fungal cells (treated and untreated)
-
Calcofluor White (CFW) solution (e.g., 10 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Grow fungal cells in the presence and absence of the Chs3 inhibitor.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in the CFW solution.
-
Incubate in the dark for a defined period (e.g., 30 minutes).
-
Wash the cells with PBS to remove unbound dye.
-
Resuspend the cells in PBS.
-
Measure the fluorescence intensity using a fluorometer (excitation ~350 nm, emission ~435 nm) or a flow cytometer.
-
Compare the fluorescence of treated cells to that of untreated cells to determine the relative change in chitin content.
Fungal Cell Wall Stress Response Assay
This assay assesses the sensitivity of fungal cells to cell wall perturbing agents, which is often increased upon inhibition of Chs3.[9][10]
Materials:
-
Fungal strains (wild-type and mutant/treated)
-
Growth medium (e.g., YPD or GMM agar plates)
-
Cell wall stressing agents (e.g., Calcofluor White, Congo Red, SDS)
-
Chs3 inhibitor
Procedure:
-
Prepare agar plates containing a gradient of concentrations of a cell wall stressing agent.
-
Prepare a parallel set of plates that also contain the Chs3 inhibitor at a fixed concentration.
-
Spot serial dilutions of fungal cell suspensions onto the plates.
-
Incubate the plates at the optimal growth temperature.
-
Observe and document the growth of the fungal spots after a defined period (e.g., 24-48 hours).
-
Compare the growth on plates with and without the Chs3 inhibitor to assess the synergistic effect of cell wall stress and Chs3 inhibition.
Signaling Pathways in Response to Chitin Synthase 3 Inhibition
Fungi possess intricate signaling networks to sense and respond to cell wall stress, including that induced by Chs3 inhibitors. The Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway are the primary signaling cascades involved in this response.[1][11][12] Inhibition of Chs3 triggers a compensatory mechanism, often leading to the upregulation of other chitin synthases and an increase in the synthesis of other cell wall components like β-glucans.[1]
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a highly conserved MAP kinase cascade that plays a central role in maintaining cell wall homeostasis.
Caption: The Cell Wall Integrity (CWI) signaling pathway activated by Chs3 inhibition.
Experimental Workflow for Analyzing CWI Pathway Activation
Caption: Experimental workflow for analyzing CWI pathway activation in response to Chs3 inhibition.
Crosstalk with other Pathways
The HOG and Calcineurin pathways also contribute to the compensatory response. The HOG pathway is activated by osmotic stress, which can be a consequence of a weakened cell wall. The Calcineurin pathway, a calcium-dependent signaling cascade, is also involved in regulating the expression of chitin synthases in response to cell wall damage.[1][11]
Caption: Crosstalk between major signaling pathways in response to Chs3 inhibition.
Conclusion and Future Directions
Inhibition of Chitin Synthase 3 presents a compelling strategy for the development of new antifungal drugs. A thorough understanding of the multifaceted effects of Chs3 inhibition on fungal cell wall integrity is paramount for the successful design and implementation of such therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on the identification of more specific and potent Chs3 inhibitors, the elucidation of the precise molecular interactions between these inhibitors and the enzyme, and a deeper understanding of the complex regulatory networks that govern the fungal cell wall stress response. Such efforts will undoubtedly pave the way for the development of novel and effective treatments for life-threatening fungal infections.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chitin synthase regulator CSR-3 promotes cellular integrity during cell-cell fusion in the filamentous ascomycete fungus Neurospora crassa | PLOS Genetics [journals.plos.org]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surface Stress Induces a Conserved Cell Wall Stress Response in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
understanding the chemical properties of Chitin synthase inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Chitin Synthase Inhibitor 3 (CSI-3). The information is intended for researchers, scientists, and professionals involved in drug development and antifungal research.
Core Chemical Properties
This compound, also identified as compound 2d in the primary literature, is a novel synthetic compound belonging to the 3,4-dihydro-2(1H)-quinolinone class of molecules.[1][2] It has demonstrated significant potential as an antifungal agent through the inhibition of chitin synthase, a critical enzyme in the formation of the fungal cell wall.
Quantitative Chemical Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉N₃O₄ | [1][2] |
| Molecular Weight | 365.38 g/mol | [1][2] |
| CAS Number | 2416338-26-4 | [1][2] |
| SMILES | O=C(NC1=CC=CC=C1OC)/C=C/C(NC2C(NC3=C(C=CC=C3)C2)=O)=O | [1][2] |
| Synonyms | Compound 2d | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against chitin synthase, an enzyme essential for the synthesis of chitin, a polysaccharide that provides structural integrity to fungal cell walls.[3][4] By targeting this enzyme, CSI-3 disrupts cell wall formation, leading to fungal cell death. This targeted mechanism of action makes it a promising candidate for antifungal drug development, as chitin is absent in mammals, suggesting a potential for high selectivity and low host toxicity.[4]
A related and more potent compound from the same chemical series, compound 2b, has been shown to be a non-competitive inhibitor of chitin synthase, suggesting that CSI-3 may act via a similar allosteric mechanism.[1]
Quantitative Biological Data
The following table summarizes the key in vitro biological activity data for this compound and a closely related potent analogue.
| Parameter | Value | Test Organism/Enzyme | Reference(s) |
| IC₅₀ (CSI-3) | 0.16 mM | Chitin Synthase | [1][2] |
| MIC (CSI-3) | 1 µg/mL | Candida albicans | [1][2] |
| IC₅₀ (Compound 2b) | 0.09 mM | Chitin Synthase | [1][5] |
| Kᵢ (Compound 2b) | 0.12 mM | Chitin Synthase | [1][5] |
| MIC (Compounds 2b, 2e, 2l) | Comparable to fluconazole | Candida albicans | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Chitin Synthase Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against chitin synthase, based on established procedures.[6][7][8]
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against chitin synthase.
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Crude chitin synthase enzyme extract from a relevant fungal species (e.g., Sclerotinia sclerotiorum or Candida albicans)
-
Test compound (this compound) dissolved in DMSO
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in reaction buffer
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal mycelia.
-
Plate Preparation: Coat the wells of a 96-well microtiter plate with WGA solution and incubate overnight. Wash the wells to remove unbound WGA.
-
Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.
-
Enzyme Reaction: Add the crude enzyme extract, substrate solution (UDP-GlcNAc), and the test compound at various concentrations to the WGA-coated wells. Include a positive control (e.g., Polyoxin B) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2 hours) to allow for chitin synthesis.
-
Detection: Wash the plate to remove unreacted substrate. Add WGA-HRP conjugate to each well and incubate. The WGA-HRP will bind to the newly synthesized chitin.
-
Signal Generation: After washing away unbound conjugate, add the peroxidase substrate. The HRP will catalyze a colorimetric reaction.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans, following established standards.[9][10]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Candida albicans strain
-
Culture medium (e.g., RPMI-1640)
-
Test compound (this compound) dissolved in DMSO
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture Candida albicans and prepare a standardized inoculum suspension in the culture medium.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the culture medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a plate reader to determine the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.
References
- 1. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies toward 3,4-dihydro-2(1H)-quinolinone derivatives - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis of quinoline derivatives: discovery of a potent and selective phosphodiesterase 5 inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Chitin Synthase 3 Inhibitors: A Novel Antifungal Strategy
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge. The fungal cell wall, an essential structure absent in mammalian cells, is a prime target for novel antifungal therapies.[1][2] It is a dynamic network of polysaccharides, primarily glucans and chitin, that maintains cellular integrity.[1][3] While echinocandins, which inhibit β-glucan synthesis, have been successful, the cell wall's ability to compensate by increasing chitin production can limit their effectiveness.[1] This highlights chitin synthesis as a crucial and still largely unexploited target for therapeutic intervention.[1][4]
Chitin, a polymer of N-acetylglucosamine, is synthesized by a family of enzymes known as chitin synthases (CHS).[4][5] In many pathogenic fungi, the CHS3 gene encodes the catalytic subunit of the principal chitin synthase responsible for the majority of the cell wall's chitin.[3][6] Its critical role in cell wall construction and repair makes Chitin Synthase 3 (Chs3) a highly attractive target for the development of new and effective antifungal agents.[5][7] This guide provides an in-depth overview of Chs3's potential, focusing on specific inhibitors, their mechanism of action, and the experimental methodologies used to evaluate them.
The Role of Chitin Synthase 3 (Chs3) in Fungal Pathogens
Fungi possess multiple chitin synthase enzymes, categorized into different classes, which perform distinct functions at specific stages of the cell cycle.[3][5] In the model yeast Saccharomyces cerevisiae, Chs3 is responsible for synthesizing over 90% of the cell's total chitin.[6] This chitin is crucial for the chitin ring at the bud site, the lateral cell wall, and for stress responses.[6] Similarly, in the major human pathogen Candida albicans, Chs3 is the primary enzyme for chitin production, essential for maintaining cell wall integrity.[3]
The essential nature of chitin is underscored by the fact that simultaneous disruption of all three chitin synthases in S. cerevisiae is lethal.[1] Targeting Chs3, the main contributor to chitin synthesis, therefore offers a promising strategy to disrupt fungal cell wall integrity, leading to cell lysis and death.
Chitin Synthase 3 Inhibitors: Efficacy and Quantitative Data
Several compounds have been identified that inhibit chitin synthases. The best-characterized are natural products like nikkomycins and polyoxins, which act as competitive inhibitors.[1][8] Nikkomycin Z is the only CHS inhibitor to have entered clinical trials.[9][10] More recently, specific synthetic molecules have been designed and evaluated for their inhibitory activity against chitin synthases.
The data below summarizes the in vitro efficacy of selected chitin synthase inhibitors against specific fungal pathogens and the target enzyme.
| Compound ID | Target Organism/Enzyme | Assay Type | Efficacy Metric | Value | Reference |
| Chitin synthase inhibitor 3 (compound 2d) | Candida albicans | Antifungal Susceptibility | MIC | 1 µg/mL | [11] |
| This compound (compound 2d) | Chitin Synthase | Enzyme Inhibition | IC50 | 0.16 mM | [11] |
| Maleimide compound 20 | Sclerotinia sclerotiorum CHS | Enzyme Inhibition | IC50 | 0.12 mM | [10][12] |
| Polyoxin B (Control) | Sclerotinia sclerotiorum CHS | Enzyme Inhibition | IC50 | 0.19 mM | [10][12] |
Signaling Pathways and Experimental Workflows
Understanding the biochemical pathway of chitin synthesis and the workflow for inhibitor screening is fundamental for drug development.
Chitin Biosynthesis Pathway
Chitin synthesis is a conserved metabolic process in fungi. It begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains at the plasma membrane by chitin synthase enzymes.[2]
Caption: A simplified diagram of the fungal chitin biosynthesis pathway.
Mechanism of Competitive Inhibition
Chitin synthase inhibitors like nikkomycins and polyoxins function by mimicking the substrate, UDP-GlcNAc. They bind to the enzyme's active site, preventing the natural substrate from binding and thereby halting chitin polymerization.[4][13]
Caption: Mechanism of competitive inhibition at the Chs3 active site.
Workflow for Screening CHS3 Inhibitors
A systematic approach is required to identify and validate novel Chs3 inhibitors. The process typically begins with a high-throughput screen of a compound library against the target enzyme, followed by secondary assays to confirm antifungal activity and specificity.
Caption: A typical experimental workflow for screening Chs3 inhibitors.
Experimental Protocols
Detailed and standardized methodologies are critical for the evaluation of potential antifungal agents.
Protocol: Chitin Synthase Inhibition Assay
This protocol is adapted from methodologies used for screening CHS inhibitors.[10][12] It measures the direct inhibitory effect of a compound on chitin synthase activity from fungal cell extracts.
1. Preparation of Fungal Cell Extract (Enzyme Source):
-
Inoculate a suitable fungal species (e.g., Sclerotinia sclerotiorum, Candida albicans) into 250 mL of appropriate liquid medium (e.g., PDA broth).
-
Culture at the optimal temperature (e.g., 23-35°C) for 36-48 hours with shaking.
-
Harvest fungal cells by centrifugation (e.g., 3000 × g for 10 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Resuspend the cells in lysis buffer containing protease inhibitors and homogenize using glass beads or a cell disruptor on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 × g for 30 minutes at 4°C) to pellet cell debris. The supernatant, containing microsomal fractions with CHS, is used as the enzyme source.
2. Inhibition Assay:
-
Prepare a reaction mixture in a 96-well microplate. Each well should contain:
- Tris-HCl buffer (pH 7.5)
- MgCl2
- N-acetyl-D-glucosamine (GlcNAc)
- Test compound at various concentrations (dissolved in a suitable solvent like DMSO).
- Fungal cell extract (enzyme).
-
Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 10% Trichloroacetic acid).
3. Quantification:
-
The product, chitin, is an insoluble polymer. Quantify the incorporated radiolabeled [¹⁴C]GlcNAc from radiolabeled UDP-[¹⁴C]GlcNAc using a scintillation counter, or use a colorimetric assay that measures a byproduct of a coupled enzyme reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[14]
1. Preparation of Inoculum:
-
Select a pure culture of the test yeast (e.g., Candida albicans) from an agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Prepare a working inoculum by diluting this suspension into RPMI-1640 broth to achieve a final standardized concentration (e.g., 0.5–2.5 × 10³ cells/mL).[14]
2. Plate Preparation:
-
Use a 96-well microtiter plate containing serial two-fold dilutions of the test compound in RPMI-1640 medium. A row with drug-free medium serves as the positive growth control, and an uninoculated well serves as the negative control.
3. Inoculation and Incubation:
-
Add the standardized working inoculum to each well of the microtiter plate.
-
Seal the plate and incubate at 35°C for 24 to 48 hours.[14]
4. Determining the MIC:
-
Following incubation, determine the MIC endpoint. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the positive growth control.[14]
-
Reading can be done visually or with a microplate reader by measuring absorbance at a specific wavelength (e.g., 600 nm).
Conclusion and Future Directions
Chitin Synthase 3 represents a compelling and validated target for the development of novel antifungal drugs. Its essential role in forming the fungal cell wall, combined with its absence in humans, provides a clear therapeutic window.[10][12] The identification of compounds like "this compound (compound 2d)" with potent in vitro activity demonstrates the feasibility of targeting this enzyme.[11]
Future research should focus on several key areas:
-
Structure-Based Drug Design: Elucidating the high-resolution crystal structure of Chs3 from pathogenic fungi will enable the rational design of more potent and selective inhibitors.
-
In Vivo Efficacy: Promising lead compounds must be advanced into animal models of fungal infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapy: Investigating the synergistic effects of Chs3 inhibitors with existing antifungals, particularly cell wall-active agents like echinocandins, could provide a powerful strategy to overcome drug resistance and improve clinical outcomes.[8]
By pursuing these avenues, the scientific community can unlock the full potential of Chs3 inhibition and deliver a new class of much-needed antifungal therapies.
References
- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. biotech.journalspub.info [biotech.journalspub.info]
- 6. Chitin synthase III: Synthetic lethal mutants and “stress related” chitin synthesis that bypasses the CSD3/CHS6 localization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. psecommunity.org [psecommunity.org]
- 13. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: High-Throughput In Vitro Assay for Chitin Synthase 3 Inhibitors
Introduction
Chitin, a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is an essential structural component of the fungal cell wall, providing rigidity and protection.[1][2] Crucially, chitin is absent in vertebrates and plants, making the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of novel and selective antifungal agents.[1][2] In many fungal species, including the model organism Saccharomyces cerevisiae, there are multiple chitin synthase isoenzymes. Chitin synthase 3 (Chs3) is responsible for synthesizing the majority of the chitin found in the cell wall.[3][4][5] Therefore, the targeted inhibition of Chs3 represents a promising strategy for antifungal drug discovery. This application note describes a detailed protocol for a non-radioactive, high-throughput in vitro assay to screen for and characterize inhibitors of chitin synthase 3.
The assay relies on the enzymatic activity of Chs3 in crude cell extracts to synthesize chitin from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated microtiter plate.[1][6][7] WGA is a lectin that specifically binds to N-acetylglucosamine polymers.[6][8] The amount of captured chitin is then quantified using a colorimetric reaction, allowing for the determination of enzyme inhibition by test compounds.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a known chitin synthase inhibitor, polyoxin B, and an exemplary test compound against Chitin Synthase 3.
| Compound | IC50 (mM) | Source |
| Polyoxin B | 0.19 | [1][7] |
| Compound 20 | 0.12 | [1][7] |
| Chitin synthase inhibitor 3 (compound 2d) | 0.16 | [9] |
Experimental Workflow
Caption: Experimental workflow for the in vitro Chitin Synthase 3 inhibition assay.
Chitin Biosynthesis Pathway and Inhibition
Caption: Simplified pathway of chitin synthesis and its inhibition.
Detailed Experimental Protocol
Materials and Reagents
-
Fungal Strain: Sclerotinia sclerotiorum or Saccharomyces cerevisiae (e.g., YBR023C-GFP).[1][8]
-
Culture Medium: Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB).
-
Buffers:
-
50 mM Tris-HCl, pH 7.5
-
100 mM Sodium Acetate buffer, pH 3.7
-
-
Enzymes and Inhibitors:
-
Trypsin
-
Soybean Trypsin Inhibitor
-
-
Substrates and Cofactors:
-
UDP-N-acetyl-D-glucosamine (UDP-GlcNAc)
-
N-acetyl-D-glucosamine (GlcNAc)
-
Cobalt Chloride (CoCl₂)
-
-
Assay Plate: 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA).
-
Detection Reagent: Tetramethylbenzidine (TMB) substrate solution.
-
Solvent: Dimethyl sulfoxide (DMSO).
Procedure
1. Preparation of Crude Chitin Synthase 3 Extract [1]
-
Inoculate S. sclerotiorum mycelium into 250 mL of PDB liquid medium.
-
Culture at 23°C for 36 hours.
-
Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes.
-
Wash the cell pellet twice with ultrapure water.
-
Disrupt the cells by grinding in liquid nitrogen.
-
Resuspend the disrupted cells in 50 mM Tris-HCl buffer, pH 7.5.
-
To activate Chs3, add trypsin to a final concentration of 80 µg/mL and incubate at 30°C for 30 minutes.
-
Terminate the trypsin digestion by adding soybean trypsin inhibitor to a final concentration of 120 µg/mL.
-
Centrifuge the extract at 3,000 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the crude Chs3 enzyme and store it at -20°C.
2. In Vitro Chitin Synthase 3 Inhibition Assay [1][7]
-
Prepare Test Compounds: Dissolve test compounds in DMSO to create a 10 mg/mL stock solution. Prepare serial dilutions (e.g., 300, 150, 75, 37.5, 18.75, 9.375, and 4.69 µg/mL) in 50 mM Tris-HCl buffer.
-
Prepare Premixed Substrate Solution: In 50 mM Tris-HCl buffer (pH 7.5), prepare a solution containing 3.2 mM CoCl₂, 80 mM GlcNAc, and 8 mM UDP-GlcNAc.
-
Assay Setup: In each well of the WGA-coated 96-well plate, add the following in order:
-
48 µL of the crude Chs3 enzyme extract.
-
50 µL of the premixed substrate solution.
-
2 µL of the test compound dilution or DMSO (for the control).
-
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Washing: After incubation, wash the plate 6 times with ultrapure water to remove unbound substrate and reagents.
3. Detection and Data Analysis [7]
-
Colorimetric Reaction: Add 100 µL of fresh TMB reaction solution (0.8 mmol/L TMB and 1.8% H₂O₂ in 100 mmol/L sodium acetate buffer, pH 3.7) to each well.
-
Data Acquisition: Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes using a microplate reader.
-
Calculate Reaction Rate: Determine the reaction rate based on the change in OD600 values over time.
-
Calculate Percentage Inhibition:
-
Inhibition (%) = [1 - (Rate of sample / Rate of control)] x 100
-
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
References
- 1. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 2. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chitin synthase III: Synthetic lethal mutants and “stress related” chitin synthesis that bypasses the CSD3/CHS6 localization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
experimental design for Chitin synthase inhibitor 3 studies
An essential component of the fungal cell wall, chitin is synthesized by a family of enzymes known as chitin synthases (CHS).[1][2] Because this component is absent in vertebrates, chitin synthase is a promising target for the development of specific and safe antifungal drugs.[3][4][5] In many fungal species, including the model organism Saccharomyces cerevisiae, Chitin Synthase 3 (CHS3) is responsible for synthesizing the majority of the chitin found in the cell wall and is crucial for maintaining cell integrity, particularly under stress conditions.[6][7][8]
These application notes provide a comprehensive framework for the experimental design of studies targeting Chitin Synthase 3 inhibitors. Included are detailed protocols for key assays, guidelines for data presentation, and diagrams illustrating the regulatory signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antifungal agents.
Regulatory Signaling Pathways of Chitin Synthesis
The expression and activity of chitin synthase genes, including CHS3, are tightly regulated by several signaling pathways. These pathways are often activated in response to cell wall stress, such as that induced by antifungal drugs, to trigger a compensatory increase in chitin synthesis.[9] Key regulatory cascades include the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[1][9][10] Understanding these pathways is critical for elucidating the cellular response to CHS3 inhibitors and identifying potential synergistic drug targets.[9]
Experimental Design: A High-Throughput Screening Workflow
The discovery of novel Chitin Synthase 3 inhibitors typically follows a structured workflow, beginning with a large-scale primary screen to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity, determine the mechanism of action, and evaluate efficacy in a cellular context.
Protocol 1: In Vitro Chitin Synthase 3 Inhibition Assay (Non-Radioactive)
This protocol describes a non-radioactive, high-throughput assay to measure the enzymatic activity of CHS3 and to determine the inhibitory potential of test compounds. The method is adapted from procedures that utilize crude enzyme extracts and detect newly synthesized chitin using Wheat Germ Agglutinin (WGA) conjugated to Horseradish Peroxidase (HRP).[3][4][11]
A. Materials
-
Fungal strain (e.g., S. cerevisiae overexpressing CHS3)
-
Liquid growth medium (e.g., YPD)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, with protease inhibitors)
-
Liquid nitrogen
-
Trypsin and Soybean Trypsin Inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Reaction Mix: 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc in Assay Buffer[4]
-
Test compounds dissolved in DMSO
-
WGA-coated 96-well microtiter plates
-
Wash Buffer: Ultrapure water or PBS with 0.05% Tween-20
-
WGA-HRP solution (1 µg/mL WGA-HRP, 20 mg/mL BSA in Assay Buffer)[3]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution[3]
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
B. Protocol Steps
-
Preparation of Crude CHS3 Enzyme Extract [3][4]
-
Culture fungal cells in liquid medium to mid-log phase (e.g., 36 hours at 23-30°C).
-
Harvest cells by centrifugation (e.g., 3000 x g for 10 min).
-
Wash the cell pellet twice with ultrapure water.
-
Disrupt the cells by grinding in liquid nitrogen to a fine powder.
-
Resuspend the powder in Lysis Buffer.
-
Activate the zymogenic CHS3 by treating the extract with trypsin (e.g., 80 µg/mL) for 30 minutes at 30°C.
-
Stop the trypsin digestion by adding a soybean trypsin inhibitor (e.g., 120 µg/mL).
-
Centrifuge the lysate (3000 x g for 10 min) and collect the supernatant containing the crude CHS3 enzyme. Store at -80°C.
-
-
Enzyme Inhibition Assay [3][4]
-
To each well of a WGA-coated 96-well plate, add the components in the following order:
-
48 µL of the crude CHS3 enzyme extract.
-
2 µL of the test compound at various concentrations (or DMSO for control).
-
50 µL of the premixed Reaction Mix.
-
-
Incubate the plate on a shaker for 3 hours at 30°C to allow for chitin synthesis and binding to the plate.
-
Wash the plate 6 times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30-60 minutes at 30°C.
-
Wash the plate 6 times with Wash Buffer to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate solution to each well. Monitor the color development.
-
Measure the optical density (OD) at 600-650 nm. For kinetic readings, measure every 2 minutes for 40 minutes.[3][4] Alternatively, stop the reaction with Stop Solution and read the absorbance at 450 nm.
-
-
Data Analysis
-
Calculate the rate of reaction from the kinetic OD readings or use the endpoint OD values.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (OD_sample - OD_blank) / (OD_control - OD_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: In Vivo Antifungal Susceptibility Testing
This protocol details the mycelial growth rate method to assess the antifungal activity of CHS3 inhibitors against filamentous fungi in a cellular context.[3][4]
A. Materials
-
Fungal strain of interest (e.g., Sclerotinia sclerotiorum, Aspergillus fumigatus)
-
Solid growth medium (e.g., Potato Dextrose Agar, PDA)
-
Sterile petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., 10% acetone with 0.1% Tween-80)[3]
-
Sterile cork borer or scalpel
-
Incubator
B. Protocol Steps
-
Preparation of Drug-Containing Media
-
Prepare and autoclave the growth medium (e.g., PDA).
-
Cool the medium in a water bath to approximately 45-50°C.
-
Add the test compounds to the molten agar to achieve the desired final concentrations (e.g., a serial dilution from 50 µg/mL to 1.56 µg/mL).[3][4] Also prepare a solvent-only control plate.
-
Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify completely.
-
-
Inoculation and Incubation
-
From a fresh culture plate of the test fungus, use a sterile cork borer (e.g., 5 mm diameter) to cut a mycelial plug from the edge of an actively growing colony.
-
Place the mycelial plug, mycelium-side down, in the center of each drug-containing plate and the control plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 23°C) for a defined period (e.g., 36-72 hours), or until the mycelial growth in the control plate has reached a significant diameter.
-
-
Data Collection and Analysis
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = 100 * ((d_c - d_t) / d_c) where d_c is the average diameter of the control colony and d_t is the average diameter of the treated colony.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the Effective Concentration 50% (EC₅₀).
-
Data Presentation
Quantitative data from inhibitor studies should be summarized in clear, structured tables to facilitate comparison between compounds.
Table 1: In Vitro Inhibition of Chitin Synthase 3
This table presents the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of the CHS3 enzyme by 50%. Lower IC₅₀ values indicate greater potency. The data shown are for illustrative purposes, based on values reported for known inhibitors.[3][5]
| Compound ID | Inhibitor Type | IC₅₀ (mM) | 95% Confidence Interval |
| Compound A | Maleimide Derivative | 0.12 | 0.10 - 0.14 |
| Compound B | Maleimide Derivative | 0.25 | 0.22 - 0.29 |
| Compound C | Maleimide Derivative | 1.5 | 1.3 - 1.8 |
| Polyoxin B | Positive Control | 0.19 | 0.17 - 0.21 |
Table 2: Antifungal Activity (Mycelial Growth Inhibition)
This table presents the half-maximal effective concentration (EC₅₀), which is the concentration of a compound that causes a 50% reduction in fungal growth. This measures the compound's efficacy in a cellular context.
| Compound ID | Test Organism | EC₅₀ (µg/mL) | 95% Confidence Interval |
| Compound A | S. sclerotiorum | 3.1 | 2.8 - 3.5 |
| Compound B | S. sclerotiorum | 7.8 | 7.1 - 8.6 |
| Compound C | S. sclerotiorum | > 50 | N/A |
| Fluconazole | Control Drug | 12.5 | 11.5 - 13.7 |
References
- 1. researchgate.net [researchgate.net]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Chitin synthase III: Synthetic lethal mutants and “stress related” chitin synthesis that bypasses the CSD3/CHS6 localization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The function of chitin synthases 2 and 3 in the Saccharomyces cerevisiae cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitin Synthase Inhibitor 3 in Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. Unlike mammalian cells, fungi rely on chitin for survival, making its biosynthesis an attractive target for novel antifungal therapies. Chitin synthase enzymes are responsible for the polymerization of N-acetylglucosamine to form chitin chains. Inhibition of these enzymes disrupts cell wall integrity, leading to fungal cell death.
Chitin Synthase Inhibitor 3 (CSI-3) is a potent, small molecule inhibitor belonging to the 3,4-dihydro-2(1H)-quinolinone class of compounds. It has demonstrated significant in vitro activity against various fungal pathogens. These application notes provide detailed protocols for utilizing CSI-3 in fungal growth inhibition assays, guidelines for data interpretation, and an overview of the relevant cellular pathways.
Mechanism of Action
Chitin synthase inhibitors, including CSI-3, act by binding to chitin synthase enzymes, thereby blocking the synthesis of chitin. This disruption of the primary structural component of the fungal cell wall leads to osmotic instability and cell lysis. The fungicidal or fungistatic effect of CSI-3 can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species.
Data Presentation
The antifungal activity of this compound and representative quinolinone-based chitin synthase inhibitors is summarized in the tables below.
Table 1: In Vitro Activity of this compound against Candida albicans
| Compound | Fungal Strain | IC50 (mM) | MIC (µg/mL) |
| This compound | Candida albicans | 0.16[1] | 1[1] |
Table 2: Representative In Vitro Activity of a Quinolinone-Based Chitin Synthase Inhibitor (Compound 2b) against Various Fungal Pathogens *
| Compound | Fungal Strain | MIC (µg/mL) |
| Chitin synthase inhibitor 2 (compound 2b) | Candida albicans (ATCC 76615) | 2[1] |
| Candida albicans (ATCC 90023) | 1[1] | |
| Aspergillus fumigatus (GIMCC 3.19) | 4[1] | |
| Aspergillus flavus (ATCC 16870) | 2[1] | |
| Representative Quinolinone Derivative (A14) | Cryptococcus neoformans H99 | ≤ 0.0313 - 2[2] |
*Note: Data for fungal species other than Candida albicans is for a representative, structurally related quinolinone-based chitin synthase inhibitor due to limited publicly available data for a compound specifically named "this compound".
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Materials:
-
This compound (CSI-3)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of CSI-3 Stock Solution:
-
Dissolve CSI-3 in DMSO to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
Further dilute the stock solution in RPMI 1640 medium to create a working stock solution. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Yeasts (Candida albicans, Cryptococcus neoformans):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Aspergillus fumigatus):
-
Grow the fungus on a PDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of the CSI-3 working stock solution in RPMI 1640 medium to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.03 to 32 µg/mL.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C. Incubation times vary by species:
-
Candida albicans: 24-48 hours
-
Cryptococcus neoformans: 48-72 hours
-
Aspergillus fumigatus: 48-72 hours
-
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of CSI-3 that causes a significant inhibition of fungal growth compared to the positive control.
-
For yeasts, this is typically a ≥50% reduction in turbidity as determined visually or with a spectrophotometer.
-
For filamentous fungi, the MIC is the lowest concentration that shows no visible growth.
-
Visualizations
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for Chitin Synthase Inhibitor 3 (CSI-3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Chitin Synthase Inhibitor 3 (CSI-3), also identified as compound 2d in scientific literature, a potent antagonist of fungal chitin synthesis. This document is intended to guide researchers in utilizing CSI-3 as a tool to investigate chitin synthesis pathways and as a potential lead compound in the development of novel antifungal agents.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Chitin synthases (CHS) are the enzymes responsible for the polymerization of UDP-N-acetylglucosamine into chitin chains. As chitin is absent in vertebrates, chitin synthases represent a prime target for the development of selective antifungal therapies.[1] Chitin synthase inhibitors block the active site of these enzymes, disrupting cell wall integrity and leading to fungal cell death.[1] this compound (CSI-3) is a novel 3,4-dihydro-2(1H)-quinolinone derivative that has demonstrated significant inhibitory activity against chitin synthase and potent antifungal properties.
Mechanism of Action
CSI-3 acts as a potent inhibitor of chitin synthase. While the precise binding mode is still under investigation, it is hypothesized to interact with the catalytic domain of the enzyme, preventing the transfer of N-acetylglucosamine from the UDP-N-acetylglucosamine substrate to the growing chitin polymer chain. This disruption of chitin synthesis weakens the fungal cell wall, making the organism susceptible to osmotic stress and ultimately leading to cell lysis.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound (CSI-3) against its target enzyme and various fungal pathogens.
Table 1: In Vitro Chitin Synthase Inhibition
| Compound | Target Enzyme | IC50 (mM) | Inhibition Percentage (%) at 300 µg/mL |
| CSI-3 (compound 2d) | Chitin Synthase | 0.16 | 82.3 |
| Polyoxin B (Control) | Chitin Synthase | 0.19 | 87.5 |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | CSI-3 (compound 2d) MIC (µg/mL) | Polyoxin B (Control) MIC (µg/mL) |
| Candida albicans | 1 | >50 |
| Cryptococcus neoformans | 2 | >50 |
| Aspergillus fumigatus | 4 | >50 |
| Trichophyton rubrum | 1 | >50 |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Inhibition Assay
This protocol describes the measurement of chitin synthase activity in the presence of inhibitors using a radiolabeled substrate.
Materials:
-
Fungal cell culture (e.g., Sclerotinia sclerotiorum)
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 0.5 M NaCl)
-
CSI-3 (dissolved in DMSO)
-
UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)
-
Unlabeled UDP-N-acetylglucosamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 30 mM N-acetylglucosamine)
-
6% (w/v) trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Enzyme Preparation:
-
Harvest fungal mycelia from a liquid culture by centrifugation.
-
Wash the mycelia with sterile distilled water.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Resuspend the powdered mycelia in extraction buffer.
-
Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
The supernatant contains the crude chitin synthase enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
Crude enzyme extract (adjust volume for a final protein concentration of approximately 1-2 mg/mL)
-
CSI-3 at various concentrations (a DMSO control should be included)
-
Unlabeled UDP-N-acetylglucosamine (final concentration ~1 mM)
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding UDP-[³H]-N-acetylglucosamine (final concentration ~0.5 µCi/mL).
-
Incubate the reaction at 30°C for 1 hour.
-
-
Quantification of Chitin Synthesis:
-
Stop the reaction by adding an equal volume of 6% TCA.
-
Filter the reaction mixture through a glass fiber filter under vacuum. The insoluble chitin polymer will be trapped on the filter.
-
Wash the filter three times with 6% TCA to remove unincorporated radiolabeled substrate.
-
Dry the filter and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CSI-3 compared to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of CSI-3 against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
CSI-3 (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium.
-
Harvest a few colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a stock solution of CSI-3 in DMSO.
-
Perform serial two-fold dilutions of CSI-3 in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with fungal inoculum, no inhibitor) and a negative control (broth only). A DMSO control should also be included to ensure the solvent does not affect fungal growth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the inhibitor that causes a significant inhibition of visible growth (e.g., a reduction of ≥50% in turbidity compared to the positive control).
-
Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Visualizations
Caption: Simplified overview of the chitin biosynthesis pathway and the inhibitory action of CSI-3.
Caption: General experimental workflow for evaluating CSI-3 activity.
Caption: Key signaling pathways regulating chitin synthesis in fungi and the target of CSI-3.
References
Application Notes and Protocols for Chitin Synthase Inhibitor 3 in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of selective and effective fungicides and insecticides in agriculture. Chitin Synthase Inhibitors (CSIs) disrupt the biosynthesis of chitin, leading to compromised cell integrity and mortality in target organisms. Chitin Synthase Inhibitor 3 (CSI-3), a novel compound identified as a potent inhibitor of chitin synthase, has demonstrated significant antifungal properties. These application notes provide a summary of its known characteristics and detailed protocols for its evaluation in agricultural research.
Compound Profile: this compound (CSI-3)
This compound, also referred to as compound 2d, is a derivative of 3,4-dihydro-2(1H)-quinolinone.
| Identifier | Value |
| IUPAC Name | 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline |
| CAS Number | 2416338-26-4 |
| Molecular Formula | C20H19N3O4 |
| Molecular Weight | 365.38 g/mol |
Quantitative Biological Activity
While specific data on the efficacy of this compound against phytopathogenic fungi is not yet widely available, its potent intrinsic antifungal activity has been established against the human pathogen Candida albicans. This data serves as a critical baseline for its potential application in agriculture.
| Parameter | Organism | Value | Reference |
| IC50 (Chitin Synthase) | Candida albicans | 0.16 mM | [1] |
| MIC | Candida albicans | 1 µg/mL | [1] |
Mechanism of Action
This compound functions by targeting and inhibiting the activity of chitin synthase, a key enzyme in the chitin biosynthesis pathway. This inhibition disrupts the formation of the fungal cell wall, leading to osmotic instability and cell death.
References
Application Notes and Protocols for a Chitin Synthase Inhibitor 3 Screening Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing a screening method utilizing Chitin synthase inhibitor 3. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and workflows to facilitate research and development in antifungal drug discovery.
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized by the enzyme chitin synthase.[1] The absence of chitin in vertebrates makes chitin synthase an attractive target for the development of novel antifungal therapies.[1] this compound has been identified as a potent inhibitor of this enzyme and serves as a valuable tool for screening and identifying new antifungal agents.[2] These notes provide the necessary protocols and information to establish a robust screening assay for novel chitin synthase inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and other known chitin synthase inhibitors. This data provides a baseline for comparison when screening new compounds.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (mM) | Minimum Inhibitory Concentration (MIC) | Organism |
| This compound | Chitin synthase | 0.16 | 1 µg/mL | Candida albicans |
Data sourced from MedchemExpress.[2]
Table 2: Comparative Inhibitory Activities of Various Chitin Synthase Inhibitors
| Inhibitor | Target Enzyme | IC50 (mM) | Organism/Source |
| Compound 20 | Chitin Synthase | 0.12 | Sclerotinia sclerotiorum |
| Polyoxin B | Chitin Synthase | 0.19 | Sclerotinia sclerotiorum |
| Nikkomycin Z | Chitin Synthase | - | Fungi |
| Ursolic acid | Chitin Synthase II | 0.184 µg/mL | Saccharomyces cerevisiae |
| Gosin N | Chitin Synthase II | 6214 µg/mL | Schisandra chinensis |
| Wuweizisu C | Chitin Synthase II | 1912 µg/mL | Schisandra chinensis |
IC50 values for Compound 20 and Polyoxin B were obtained from a study on maleimide compounds as chitin synthase inhibitors.[1] Information on other inhibitors is also available.[1]
Signaling Pathways
The regulation of chitin synthesis is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for identifying potential targets for intervention.
Fungal Chitin Biosynthesis Pathway
The synthesis of chitin begins with glucose and proceeds through a series of enzymatic steps to produce the final polymer.
Caption: Overview of the fungal chitin biosynthesis pathway.
Regulation of Chitin Synthase 3
Chitin Synthase 3 (Chs3) is a key enzyme in chitin synthesis and is regulated by various signaling pathways that respond to cellular stress and developmental cues.
Caption: Signaling pathways regulating Chitin Synthase 3 expression.
Experimental Protocols
The following protocols detail the procedures for a non-radioactive, high-throughput screening assay for Chitin Synthase 3 inhibitors.
Preparation of Fungal Cell Extracts
-
Culture fungal cells (e.g., Sclerotinia sclerotiorum) in an appropriate liquid medium at 23°C for 36 hours.[1]
-
Harvest the cells by centrifugation at 3,000 x g for 10 minutes.[1]
-
Wash the cell pellet twice with ultrapure water.[1]
-
Disrupt the cells in liquid nitrogen.[1]
-
Resuspend the disrupted cells in 50 mM Tris-HCl buffer (pH 7.5).[3]
-
Treat the cell extract with 80 µg/mL trypsin at 30°C for 30 minutes to activate the zymogenic chitin synthase.[1]
-
Terminate the trypsin digestion by adding 120 µg/mL soybean trypsin inhibitor.[1]
-
Centrifuge the extract at 3,000 x g for 10 minutes to pellet cell debris.[1]
-
Collect the supernatant containing the crude chitin synthase solution and store at -20°C.[1]
Non-Radioactive Chitin Synthase Activity Assay
This assay is based on the binding of newly synthesized chitin to wheat germ agglutinin (WGA) coated microtiter plates, followed by colorimetric detection.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Crude chitin synthase extract (prepared as described above)
-
Premixed reaction solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-N-acetylglucosamine (UDP-GlcNAc) in 50 mM Tris-HCl buffer (pH 7.5).[3]
-
Test compounds (including this compound as a positive control) dissolved in DMSO.
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (1 mg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl buffer, pH 7.5).[3]
-
Tetramethylbenzidine (TMB) substrate solution (0.8 mmol/L TMB and 1.8% H₂O₂ in 100 mmol/L sodium acetate buffer, pH 3.7).[3]
-
Ultrapure water
-
Plate shaker
-
Microplate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well microtiter plate and incubate overnight at room temperature.[4]
-
Washing: Vigorously shake out the WGA solution and wash the plate six times with ultrapure water.[3]
-
Reaction Mixture: In each well, add:
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.[3]
-
Washing: Wash the plate six times with ultrapure water.[3]
-
WGA-HRP Binding: Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.[3]
-
Washing: Wash the plate six times with ultrapure water.[3]
-
Detection: Add 100 µL of fresh TMB substrate solution to each well.[3]
-
Measurement: Immediately measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes using a microplate reader.[3]
-
Data Analysis: Calculate the reaction rate from the change in OD over time. Determine the IC50 values for each test compound by plotting the reaction rate against a range of compound concentrations.[3]
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying novel Chitin synthase inhibitors.
Caption: Workflow for high-throughput screening of chitin synthase inhibitors.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the development and implementation of a screening method for this compound and other novel antifungal compounds. By utilizing the detailed experimental procedures, referencing the provided quantitative data, and understanding the underlying biological pathways, researchers can effectively advance the discovery of new and potent antifungal agents.
References
- 1. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An interactional network of genes involved in chitin synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Probing Fungal Genetics with Nikkomycin Z: A Chitin Synthase Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nikkomycin Z, a potent and specific inhibitor of chitin synthase, serves as an invaluable tool for dissecting the intricacies of fungal genetics, cell wall biology, and pathogenesis. By disrupting the synthesis of chitin, an essential component of the fungal cell wall, Nikkomycin Z induces a cascade of cellular responses that can be leveraged to identify and characterize genes involved in cell wall integrity, stress response pathways, and mechanisms of antifungal resistance. These application notes provide detailed protocols and data for utilizing Nikkomycin Z in fungal research.
Mechanism of Action
Nikkomycin Z functions as a competitive inhibitor of chitin synthase enzymes (CHS), which are responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[1] Specifically, it is a potent inhibitor of class I and class IV chitin synthases.[2] In many fungal species, including the model organism Saccharomyces cerevisiae and the human pathogen Candida albicans, inhibition of these enzymes disrupts proper cell wall formation, leading to morphological abnormalities, cell lysis, and growth inhibition.[3] The fungicidal or fungistatic effect of Nikkomycin Z can vary depending on the fungal species and the specific growth conditions.[3][4]
Applications in Fungal Genetics
-
Chemical-Genetic Profiling: Nikkomycin Z can be used in chemical-genetic screens to identify genes that, when mutated, confer either hypersensitivity or resistance to the compound. Hypersensitive mutants may reveal novel components of the cell wall integrity pathway or genes involved in compensatory responses to cell wall stress. Conversely, resistant mutants can uncover the genetic basis of drug efflux, target modification, or pathway bypass mechanisms.
-
Dissecting Cell Wall Integrity Pathways: The fungal cell wall is a dynamic structure that responds to stress through signaling cascades like the High Osmolarity Glycerol (HOG), Protein Kinase C (PKC), and calcineurin pathways.[2][5] Treatment with Nikkomycin Z activates these pathways, leading to transcriptional upregulation of CHS genes and other cell wall-related genes.[2] By studying the response of signaling pathway mutants to Nikkomycin Z, researchers can elucidate the specific roles of these pathways in maintaining cell wall integrity.
-
Synergistic Drug Interactions: Nikkomycin Z exhibits synergistic effects when combined with other antifungal agents, such as azoles (e.g., fluconazole, itraconazole) and echinocandins.[6] This synergy can be exploited to enhance antifungal efficacy and to study the interplay between different cell wall synthesis pathways. For instance, combining Nikkomycin Z with an inhibitor of β-1,3-glucan synthesis can lead to a more potent antifungal effect.[2]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of Nikkomycin Z against various fungal species and their chitin synthase enzymes.
Table 1: Inhibitory Activity of Nikkomycin Z against Fungal Chitin Synthases
| Fungal Species | Chitin Synthase Isozyme | IC50 (µM) | Reference |
| Candida albicans | CaChs1 | 15 | [3] |
| Candida albicans | CaChs2 | 0.8 | [3] |
| Candida albicans | CaChs3 | 13 | [3] |
Table 2: In Vitro Antifungal Activity of Nikkomycin Z
| Fungal Species | Growth Medium | MIC (µg/mL) | Reference |
| Candida albicans | RPMI 1640 | 0.5 - 32 | [6] |
| Coccidioides immitis (mycelial phase) | RPMI 1640 | 4.9 (MIC80) | [6] |
| Aspergillus spp. | RPMI 1640 | > 64 | [6] |
| Cryptococcus neoformans | - | > 64 | [6] |
Table 3: Synergistic Interactions of Nikkomycin Z with Other Antifungals
| Fungal Species | Combination Agent | Interaction | Reference |
| Candida albicans | Fluconazole | Synergistic | [6] |
| Candida albicans | Itraconazole | Synergistic | [6] |
| Aspergillus fumigatus | Itraconazole | Synergistic | [6] |
| Cryptococcus neoformans | Fluconazole | Additive/Synergistic | [6] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against a fungal isolate.
Materials:
-
Fungal isolate
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Nikkomycin Z stock solution (e.g., 1 mg/mL in water or appropriate solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a fungal inoculum suspension in RPMI 1640 medium, adjusted to a standard concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[6]
-
Prepare serial twofold dilutions of Nikkomycin Z in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Add the fungal inoculum to each well containing the diluted Nikkomycin Z. Include a drug-free well as a positive control for growth and a cell-free well as a negative control.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth compared to the drug-free control.
Protocol 2: Chitin Synthase Activity Assay
This protocol measures the in vitro inhibitory effect of Nikkomycin Z on chitin synthase activity from fungal cell extracts.
Materials:
-
Fungal cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, protease inhibitors)
-
Glass beads or sonicator for cell lysis
-
UDP-[¹⁴C]-N-acetylglucosamine (radiolabeled substrate)
-
Nikkomycin Z
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Grow the fungal cells to mid-log phase and harvest by centrifugation.
-
Prepare a crude cell extract by disrupting the cells in lysis buffer using glass beads or sonication.
-
Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed to pellet the membrane fraction containing the chitin synthases.
-
Resuspend the membrane pellet in a suitable buffer.
-
Set up the chitin synthase reaction mixture containing the membrane fraction, reaction buffer, and varying concentrations of Nikkomycin Z.
-
Initiate the reaction by adding UDP-[¹⁴C]-N-acetylglucosamine.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled chitin.
-
Wash the filters to remove unincorporated substrate.
-
Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.
-
Calculate the IC50 value of Nikkomycin Z, which is the concentration that inhibits 50% of the enzyme activity.
Visualizations
Caption: Fungal cell wall stress response to Nikkomycin Z.
Caption: Workflow for a chemical-genetic screen with Nikkomycin Z.
References
- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
protocol for testing Chitin synthase inhibitor 3 on different fungal species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and protection.[1][2] Chitin synthases are the key enzymes responsible for the biosynthesis of chitin, making them an attractive target for the development of novel antifungal agents.[1][2] Chitin Synthase Inhibitor 3 (CSI-3) is a promising compound designed to disrupt fungal cell wall integrity by specifically inhibiting this enzymatic activity. These application notes provide detailed protocols for testing the efficacy of CSI-3 against various fungal species, including methods for determining its minimum inhibitory concentration, assessing its impact on cell viability, and quantifying its direct effect on chitin synthase activity.
Recommended Fungal Species for Testing
A variety of fungal species, encompassing yeasts and molds, are recommended for comprehensive evaluation of CSI-3's antifungal spectrum. The selection includes common human pathogens and model organisms.
-
Candida albicans : A polymorphic fungus that is a common cause of opportunistic infections in humans.[3]
-
Aspergillus fumigatus : A ubiquitous mold that can cause invasive aspergillosis in immunocompromised individuals.[3][4]
-
Cryptococcus neoformans : An encapsulated yeast that can cause life-threatening meningitis.[4]
-
Saccharomyces cerevisiae : A model yeast organism that allows for the use of powerful genetic tools to study drug mechanisms.
-
Trichophyton rubrum : A dermatophytic fungus that is a common cause of skin, nail, and hair infections.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5][6][7][8]
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal culture medium (e.g., RPMI-1640, YPD, Sabouraud Dextrose Broth)[8]
-
This compound (CSI-3) stock solution
-
Fungal inoculum, standardized to a specific cell density
-
Microplate reader
Protocol:
-
Prepare Drug Dilutions:
-
Add 100 µL of sterile culture medium to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of culture medium containing the desired starting concentration of CSI-3 to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.[5] The last column will serve as a drug-free control.
-
-
Prepare Fungal Inoculum:
-
Grow the fungal species in the appropriate liquid medium overnight.
-
Adjust the fungal suspension to a concentration of 1 x 10^3 to 5 x 10^3 cells/mL in the culture medium.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific fungal species (typically 30°C or 37°C) for 24-48 hours.[5]
-
-
Determine MIC:
-
The MIC is the lowest concentration of CSI-3 at which there is no visible growth.
-
For quantitative analysis, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., MIC50 or MIC80) compared to the drug-free control.[6]
-
Data Presentation:
| Fungal Species | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) |
| Candida albicans | ||
| Aspergillus fumigatus | ||
| Cryptococcus neoformans | ||
| Saccharomyces cerevisiae | ||
| Trichophyton rubrum |
Cell Viability Assays
Cell viability assays are crucial to determine whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the cells).
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Perform the MIC assay as described above.
-
After incubation, centrifuge the plate and remove the supernatant.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at the optimal growth temperature.
-
Centrifuge the plate and remove the supernatant.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
This is a fluorescent assay where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[11]
Materials:
-
Resazurin sodium salt solution
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Perform the MIC assay in black, clear-bottom plates.
-
After incubation, add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at the optimal growth temperature.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. A decrease in fluorescence indicates reduced cell viability.
Data Presentation:
| Fungal Species | CSI-3 Concentration (µg/mL) | % Cell Viability (MTT) | % Cell Viability (Resazurin) |
| Candida albicans | MIC | ||
| 2 x MIC | |||
| Aspergillus fumigatus | MIC | ||
| 2 x MIC | |||
| ... | ... |
Chitin Synthase Activity Assay
This assay directly measures the enzymatic activity of chitin synthase in the presence and absence of the inhibitor. A non-radioactive, high-throughput method is described here.[12][13]
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Fungal cell lysate containing chitin synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Prepare Fungal Lysate:
-
Grow the fungal species to mid-log phase.
-
Harvest the cells and prepare a cell-free extract by mechanical disruption (e.g., bead beating) or enzymatic lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the membrane-associated chitin synthases.
-
-
Enzyme Inhibition Assay:
-
Add 50 µL of assay buffer to each well of the WGA-coated plate.
-
Add 10 µL of CSI-3 at various concentrations to the test wells. Add 10 µL of buffer to the control wells.
-
Add 20 µL of the fungal lysate to each well.
-
Initiate the reaction by adding 20 µL of UDP-GlcNAc.
-
Incubate the plate for 1-2 hours at the optimal temperature for the enzyme (e.g., 30°C).
-
-
Detection of Synthesized Chitin:
-
Wash the plate several times with buffer to remove unbound substrate and enzyme.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase activity.
-
Data Presentation:
| CSI-3 Concentration (µM) | Chitin Synthase Activity (% of Control) | IC₅₀ (µM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Signaling Pathway and Experimental Workflows
Chitin Synthesis Pathway and Inhibition
Caption: Simplified diagram of the chitin synthesis pathway and the inhibitory action of CSI-3.
Experimental Workflow for MIC Determination
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Workflow for Chitin Synthase Activity Assay
Caption: Workflow for the non-radioactive chitin synthase activity assay.
References
- 1. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chitin Synthase Inhibitor 3 in Combination with Other Antifungal Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antifungal resistance and the limited arsenal of effective antifungal agents necessitate the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, particularly the synergistic pairing of antifungal drugs with different mechanisms of action. Chitin, an essential component of the fungal cell wall, is an attractive target as it is absent in mammals. Chitin synthase inhibitors, such as Nikkomycin Z, disrupt the integrity of the fungal cell wall, making the fungus more susceptible to other antifungal agents. This document provides a detailed overview of the application of Chitin Synthase Inhibitor 3 (CSI-3), with a primary focus on the extensively studied Nikkomycin Z, in combination with other antifungal drugs. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Synergistic Antifungal Activity
The combination of chitin synthase inhibitors with other antifungal classes, such as echinocandins and azoles, has demonstrated significant synergistic activity against a broad range of fungal pathogens. This synergy often results in a marked reduction in the minimum inhibitory concentration (MIC) of each drug, potentially leading to improved therapeutic outcomes and a lower risk of dose-dependent toxicity.
Table 1: Synergistic Activity of Nikkomycin Z with Echinocandins against Candida Biofilms
| Fungal Species | Combination | MIC Reduction of Echinocandin | MIC Reduction of Nikkomycin Z | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Candida albicans | Nikkomycin Z + Caspofungin | Up to 64-fold | 8- to 512-fold | Synergy observed in the majority of isolates | [1][2][3] |
| Candida albicans | Nikkomycin Z + Micafungin | Up to 4-fold | 8- to 512-fold | Synergy observed in the majority of isolates | [1][2][3] |
| Candida parapsilosis | Nikkomycin Z + Caspofungin | 2- to 4-fold | 2- to 512-fold | Synergy observed | [1][2][3] |
| Candida parapsilosis | Nikkomycin Z + Micafungin | 2- to 64-fold | 2- to 512-fold | Synergy observed | [1][2][3] |
Table 2: Synergistic Activity of Nikkomycin Z with Azoles against Various Fungi
| Fungal Species | Combination | Nature of Interaction | Reference |
| Candida albicans | Nikkomycin Z + Fluconazole | Additive and Synergistic | [4] |
| Candida albicans | Nikkomycin Z + Itraconazole | Additive and Synergistic | [4] |
| Candida parapsilosis | Nikkomycin Z + Fluconazole | Additive and Synergistic | [4] |
| Candida parapsilosis | Nikkomycin Z + Itraconazole | Additive and Synergistic | [4] |
| Cryptococcus neoformans | Nikkomycin Z + Fluconazole | Additive and Synergistic | [4] |
| Cryptococcus neoformans | Nikkomycin Z + Itraconazole | Additive and Synergistic | [4] |
| Coccidioides immitis | Nikkomycin Z + Fluconazole | Additive and Synergistic | [4] |
| Coccidioides immitis | Nikkomycin Z + Itraconazole | Additive and Synergistic | [4] |
| Aspergillus fumigatus | Nikkomycin Z + Itraconazole | Marked Synergy | [4] |
| Aspergillus flavus | Nikkomycin Z + Itraconazole | Marked Synergy | [4] |
Table 3: Activity of a Specific this compound
| Compound Name | Target | IC50 | MIC against Candida albicans | Reference |
| This compound (compound 2d) | Chitin synthase | 0.16 mM | 1 µg/mL | [5] |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the in vitro interaction between two antimicrobial agents against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI 1640 medium buffered with MOPS
-
Chitin synthase inhibitor (e.g., Nikkomycin Z) stock solution
-
Second antifungal drug (e.g., caspofungin, fluconazole) stock solution
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of the chitin synthase inhibitor in RPMI 1640 medium along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the second antifungal drug in RPMI 1640 medium along the y-axis of the plate (e.g., rows A-G).
-
The final concentrations should bracket the known MICs of each drug.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 492 nm.[6] The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the drug-free control.[4][6]
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[6]
-
Interpret the FICI values as follows:
-
XTT-Based Assay for Biofilm Susceptibility
This colorimetric assay is used to assess the metabolic activity of fungal biofilms and their susceptibility to antifungal agents.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
Biofilm growth medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Biofilm Formation:
-
Add a standardized fungal cell suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for a sufficient time (e.g., 24 hours) to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
-
Antifungal Treatment:
-
Prepare serial dilutions of the antifungal drug combinations in the appropriate medium.
-
Add the drug dilutions to the wells containing the pre-formed biofilms.
-
Incubate the plate for a further 24 hours.
-
-
XTT Assay:
-
Prepare the XTT-menadione solution immediately before use.
-
Wash the biofilms again with PBS.
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 1-3 hours.
-
-
Reading the Results:
-
Measure the absorbance of the supernatant at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the biofilm.
-
-
Data Analysis:
-
The sessile MIC (SMIC) is determined as the lowest drug concentration causing a significant reduction in metabolic activity compared to the drug-free control.
-
Synergy can be assessed by calculating the FICI as described in the checkerboard assay protocol.
-
Visualizations
Signaling Pathway: Fungal Cell Wall Stress Response
dot
Caption: Fungal cell wall stress response and points of drug intervention.
Experimental Workflow: Synergy Testing
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic effect of nikkomycin Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring Chitin Synthase 3 (CHS3) Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of Chitin Synthase 3 (CHS3) and evaluating the efficacy of its inhibitors. The methodologies cover both direct enzymatic assays and in-cell analyses of chitin content, offering a comprehensive toolkit for antifungal drug discovery and development.
Introduction to Chitin Synthase 3 as a Drug Target
Chitin, a β-1,4-linked polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection.[1][2] Unlike vertebrates, fungi rely on chitin for their structural integrity, making the enzymes responsible for its synthesis, particularly Chitin Synthase 3 (CHS3), attractive targets for the development of specific antifungal therapies.[1][2] CHS3 is the catalytic subunit of the major chitin synthase complex and is responsible for producing the majority of the chitin found in the fungal cell wall.[3][4] Inhibition of CHS3 can lead to a weakened cell wall, increased susceptibility to osmotic stress, and ultimately, fungal cell death. Therefore, accurate and reliable methods to measure CHS3 activity and screen for its inhibitors are crucial for the development of novel antifungal agents.
I. In Vitro Measurement of CHS3 Activity
Direct measurement of CHS3 enzymatic activity in a cell-free system is essential for characterizing the potency and mechanism of action of inhibitors.
A. Non-Radioactive High-Throughput Assay for Chitin Synthase Activity
This method provides a sensitive and high-throughput alternative to traditional radioactive assays for quantifying chitin synthase activity.[5] The assay relies on the specific binding of wheat germ agglutinin (WGA) to the newly synthesized chitin polymer.[5][6]
Experimental Protocol:
-
Preparation of Cell-Free Extracts:
-
Grow fungal cells (e.g., Saccharomyces cerevisiae) to mid-log phase.
-
Harvest cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells using mechanical disruption (e.g., bead beating or French press).
-
Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the membrane fraction containing the chitin synthases.
-
Resuspend the membrane pellet in a suitable buffer for storage at -80°C.
-
-
Chitin Synthase Assay:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) at a concentration of 50 µg/mL and incubate overnight at 4°C.[7]
-
Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare the reaction mixture containing the cell-free extract, the test inhibitor at various concentrations, and the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). A typical reaction buffer includes 50 mM Tris-HCl (pH 7.5), 3.2 mM CoCl₂, and 80 mM GlcNAc.[8][9]
-
Add the reaction mixture to the WGA-coated wells and incubate at 30°C for a defined period (e.g., 1-3 hours) to allow for chitin synthesis.[8][9]
-
Wash the plate to remove unbound components.
-
-
Detection:
-
Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP) to each well and incubate to allow binding to the newly synthesized chitin.[8]
-
Wash the plate thoroughly.
-
Add a chromogenic HRP substrate, such as TMB (3,3',5,5'-tetramethylbenzidine).[8]
-
Stop the reaction with an acid solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm or 600 nm for TMB) using a microplate reader.[5][8] The absorbance is directly proportional to the amount of chitin synthesized.
-
Data Presentation:
| Inhibitor | Concentration (µM) | CHS3 Activity (% of Control) | IC₅₀ (µM) |
| Compound A | 0.1 | 85.2 ± 4.1 | 1.5 ± 0.2 |
| 1 | 55.7 ± 3.5 | ||
| 10 | 12.3 ± 2.8 | ||
| Polyoxin B (Control) | 0.1 | 90.1 ± 5.3 | 0.19 |
| 1 | 62.4 ± 4.9 | ||
| 10 | 25.8 ± 3.1 | ||
| Maleimide Compound 20 | - | - | 0.12 |
Table 1: Example of quantitative data for in vitro CHS3 inhibition.[8]
II. In-Cell Measurement of Chitin Content
Assessing the total chitin content within fungal cells provides a physiologically relevant measure of a CHS3 inhibitor's efficacy in a whole-cell context.
A. Flow Cytometry using Calcofluor White Staining
This high-throughput method utilizes the fluorescent dye Calcofluor White (CFW), which binds to chitin in the fungal cell wall.[10][11] The fluorescence intensity is proportional to the chitin content and can be rapidly quantified by flow cytometry.[10][11]
Experimental Protocol:
-
Cell Culture and Inhibitor Treatment:
-
Grow fungal cells in a suitable liquid medium to early-log phase.
-
Treat the cells with various concentrations of the CHS3 inhibitor or a vehicle control.
-
Incubate the cells for a period sufficient to observe changes in cell wall composition (e.g., one to two doubling times).
-
-
Staining:
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a solution containing Calcofluor White (e.g., 10 µg/mL).[11]
-
Incubate in the dark for a short period (e.g., 15-30 minutes).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a UV or violet laser for excitation of CFW.
-
Measure the fluorescence emission (typically around 440 nm).
-
Gate on the single-cell population to exclude aggregates.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. A decrease in MFI compared to the control indicates inhibition of chitin synthesis.
-
Data Presentation:
| Inhibitor | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Chitin Content (Relative to Control) |
| Control | 0 | 15,234 ± 876 | 100 |
| Compound B | 1 | 12,876 ± 754 | 84.5 |
| 10 | 8,543 ± 512 | 56.1 | |
| 100 | 4,123 ± 345 | 27.1 | |
| Nikkomycin Z (Control) | 1 | 11,567 ± 689 | 75.9 |
| 10 | 6,890 ± 432 | 45.2 | |
| 100 | 3,012 ± 256 | 19.8 |
Table 2: Example of quantitative data from in-cell chitin content analysis.
III. Signaling Pathways and Experimental Workflows
Understanding the regulatory pathways of CHS3 and the experimental workflow is crucial for designing and interpreting experiments.
References
- 1. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin synthase III: Synthetic lethal mutants and “stress related” chitin synthesis that bypasses the CSD3/CHS6 localization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. psecommunity.org [psecommunity.org]
- 10. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chitin Synthase Inhibitor 3 (CSI-3)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with Chitin Synthase Inhibitor 3 (CSI-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-3) and what is its primary application?
A1: this compound (CSI-3) is a compound that targets chitin synthase, a crucial enzyme for chitin synthesis. Chitin is a vital structural component of fungal cell walls and the exoskeletons of arthropods.[1] Consequently, CSI-3 is primarily utilized in research for the development of novel antifungal agents and insecticides.[1][2]
Q2: I'm having trouble dissolving CSI-3. What are the recommended solvents?
Q3: My CSI-3 precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. This may indicate that the final concentration of the inhibitor in the aqueous solution exceeds its solubility limit. To address this, you can try a lower final concentration, or the addition of a small amount of a non-ionic surfactant like Tween-80 to the aqueous buffer to improve solubility.[3]
Q4: Can I heat the solution to improve the solubility of CSI-3?
A4: Gently warming the solution can sometimes help dissolve a compound. However, the thermal stability of CSI-3 is unknown. Excessive heat may degrade the compound, rendering it inactive. If you choose to warm the solution, do so carefully and for a short period. It is advisable to first test the stability of the compound at elevated temperatures.
Q5: Are there any alternative solvents I can try if DMSO is not suitable for my experiment?
A5: Other organic solvents such as N,N-Dimethylformamide (DMF) or ethanol can be tested for their ability to dissolve CSI-3.[4] However, the compatibility of these solvents with your specific experimental setup must be considered, as they can also have effects on biological systems.
Troubleshooting Guide: CSI-3 Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with CSI-3.
Problem: CSI-3 is not dissolving in the initial solvent.
Possible Causes:
-
The chosen solvent is not appropriate for CSI-3.
-
The concentration of CSI-3 is too high.
-
The quality of the solvent is poor (e.g., contains water).
Solutions:
-
Verify Solvent Choice: If you are using DMSO, ensure it is of high purity and anhydrous.
-
Reduce Concentration: Try dissolving a smaller amount of CSI-3 in the same volume of solvent.
-
Test Alternative Solvents: If DMSO fails, cautiously test other organic solvents like DMF or ethanol.
-
Gentle Agitation and Sonication: Vortexing or placing the sample in a sonicator bath for a short period can aid dissolution.
Problem: CSI-3 precipitates after dilution into an aqueous buffer.
Possible Causes:
-
The aqueous solubility of CSI-3 is low.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
The pH of the aqueous buffer is not optimal for CSI-3 solubility.
Solutions:
-
Decrease Final Concentration: Reduce the final concentration of CSI-3 in your assay.
-
Increase Final Solvent Concentration: If your experiment allows, slightly increasing the final percentage of the organic solvent may help. Be mindful of solvent toxicity.
-
Use of Surfactants: Add a low concentration (e.g., 0.01-0.1%) of a biocompatible surfactant such as Tween-80 or Pluronic F-68 to your aqueous buffer.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of CSI-3 suggests it has ionizable groups, you can empirically test a range of pH values for your buffer.
Experimental Protocols
Protocol for Determining CSI-3 Solubility in Different Solvents
-
Preparation: Dispense a small, accurately weighed amount of CSI-3 (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, ethanol, water, PBS) in small, incremental volumes (e.g., 10 µL).
-
Dissolution Assessment: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.
-
Sonication (Optional): If the compound does not dissolve with vortexing, sonicate the vial for 5-10 minutes.
-
Record Observations: Note the volume of solvent required to fully dissolve the compound. This will give you an approximate solubility.
-
Data Tabulation: Record your results in a structured table for easy comparison.
Data Presentation
Table 1: Solubility of this compound (CSI-3) in Various Solvents
| Solvent | Temperature (°C) | pH | Visual Observation (at 1 mg/mL) | Approximate Solubility (mg/mL) | Notes |
| DMSO | 25 | N/A | Clear solution | >100 | |
| DMF | 25 | N/A | Clear solution | >100 | |
| Ethanol | 25 | N/A | Suspension | <1 | |
| Water | 25 | 7.0 | Insoluble | <0.1 | |
| PBS | 25 | 7.4 | Insoluble | <0.1 | |
| PBS + 0.1% Tween-80 | 25 | 7.4 | Slight suspension | ~0.5 |
Note: This table is a template. Users should populate it with their own experimental data.
Visualizations
Caption: Simplified signaling pathway of chitin synthesis and its inhibition by CSI-3.
Caption: Experimental workflow for testing the solubility of CSI-3.
Caption: A decision tree for troubleshooting CSI-3 solubility issues.
References
Optimizing Chitin Synthase Inhibitor 3 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Chitin synthase inhibitor 3 and other related compounds for in vitro assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Chitin Synthase Inhibitors?
Chitin synthase inhibitors target the enzyme chitin synthase, which is responsible for synthesizing chitin, an essential component of the fungal cell wall and the exoskeletons of arthropods.[1] By inhibiting this enzyme, these compounds disrupt the structural integrity of the organism, leading to cell lysis and death. The mechanism of inhibition can vary, with some inhibitors binding directly to the active site, others acting as competitive inhibitors by mimicking the substrate, and some interfering with the enzyme's regulatory mechanisms.[1]
Q2: How do I choose the starting concentration for my in vitro assay?
A good starting point is to consult published literature for the IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values of the specific inhibitor you are using against the target organism. For "this compound" (compound 2d), a known potent inhibitor, the reported IC50 is 0.16 mM, and the MIC against Candida albicans is 1 µg/mL.[2] It is recommended to test a range of concentrations above and below the reported IC50 or MIC to determine the optimal concentration for your specific experimental conditions.
Q3: My inhibitor is not dissolving properly. What should I do?
Solubility can be a common issue. First, check the manufacturer's instructions for the recommended solvent. Many inhibitors are dissolved in dimethyl sulfoxide (DMSO) before being diluted in aqueous media. If precipitation occurs upon dilution, try vortexing the solution, gently warming it, or using a carrier solvent. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in your assay does not exceed a level that affects cell viability or enzyme activity (typically <1%).
Q4: I am observing high background noise in my chitin synthase activity assay. What could be the cause?
High background can result from several factors. One common cause is non-specific binding of the detection reagents. Ensure that your washing steps are thorough. Another possibility is the presence of interfering substances in your enzyme preparation or sample. Consider purifying your enzyme extract to remove potential contaminants. Additionally, some assay components, like dithiothreitol (DTT), are necessary to prevent melanization of the enzyme extract but should be used at the optimal concentration.
Q5: My cell viability assay results are inconsistent. What are the potential reasons?
Inconsistent results in cell viability assays can stem from several sources. Uneven cell seeding is a frequent cause, so ensure a homogenous cell suspension before plating. The "edge effect," where wells on the periphery of the plate evaporate more quickly, can also lead to variability. To mitigate this, avoid using the outer wells for critical samples or ensure proper humidification during incubation. Finally, ensure that the incubation time with the viability reagent is consistent across all plates and that the reagent is thoroughly mixed into each well.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitor activity | - Incorrect inhibitor concentration- Inhibitor degradation- Resistant fungal strain | - Verify calculations and prepare fresh dilutions.- Check storage conditions and expiration date. Use fresh inhibitor stock.- Confirm the susceptibility of your fungal strain to the inhibitor. |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell distribution- Edge effects in the microplate | - Use calibrated pipettes and ensure proper mixing.- Gently mix cell suspension before and during plating.- Fill outer wells with sterile media or water to minimize evaporation from inner wells. |
| Inhibitor precipitates in media | - Poor solubility of the inhibitor- Incorrect solvent used | - Check the recommended solvent and solubility information from the manufacturer.- Try preparing a more concentrated stock in a suitable solvent (e.g., DMSO) and then diluting it further in the assay medium.- Consider using a small percentage of a co-solvent like Tween-20, but first, test its effect on your cells. |
| High background in enzymatic assay | - Non-specific binding of assay reagents- Contaminants in the enzyme preparation | - Optimize washing steps to remove unbound reagents.- Use a higher purity enzyme preparation.- Run a control without the enzyme to determine the background signal. |
| Cell clumping in viability assays | - Fungal cell characteristics- High cell density | - Use a suitable anti-clumping agent if compatible with your assay.- Optimize the initial cell seeding density to prevent overcrowding. |
Quantitative Data Summary
The following table summarizes the in vitro activity of various chitin synthase inhibitors against different fungal species and chitin synthase enzymes. This data can be used as a reference for selecting appropriate inhibitor concentrations for your experiments.
| Inhibitor | Target Organism/Enzyme | IC50 | MIC | Reference |
| This compound (compound 2d) | Candida albicans | 0.16 mM | 1 µg/mL | [2] |
| Compound 20 (maleimide derivative) | Chitin Synthase (from S. sclerotiorum) | 0.12 mM | - | [3] |
| Polyoxin B | Chitin Synthase (from S. sclerotiorum) | 0.19 mM | - | [3] |
| IMB-D10 | Chs1 (from S. cerevisiae) | 17.46 ± 3.39 µg/mL | - | [4] |
| IMB-D10 | Chs2 (from S. cerevisiae) | 3.51 ± 1.35 µg/mL | - | [4] |
| IMB-D10 | Chs3 (from S. cerevisiae) | 13.08 ± 2.08 µg/mL | - | [4] |
| IMB-F4 | Chs2 (from S. cerevisiae) | 8.546 ± 1.42 µg/mL | - | [4] |
| IMB-F4 | Chs3 (from S. cerevisiae) | 2.963 ± 1.42 µg/mL | - | [4] |
| Nikkomycin Z | Candida albicans | - | Varies with conditions | [4] |
Experimental Protocols
In Vitro Chitin Synthase Activity Assay
This protocol is adapted from a non-radioactive method utilizing wheat germ agglutinin (WGA) to quantify the synthesized chitin.
Materials:
-
96-well microtiter plates (WGA-coated)
-
Crude enzyme extract from the target fungus
-
Chitin synthase inhibitor (e.g., this compound)
-
Trypsin
-
Soybean trypsin inhibitor
-
Reaction mixture: 80 mM N-acetylglucosamine (GlcNAc), 4 mM UDP-GlcNAc, 10 mM MgCl2 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish peroxidase-conjugated WGA (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from your fungal culture.
-
Trypsin Activation: Pre-treat the enzyme extract with trypsin (e.g., 10 µL of 2 mg/mL trypsin) for 10 minutes at 30°C.
-
Stop Trypsin Activity: Add a soybean trypsin inhibitor (e.g., 10 µL of 3 mg/mL) to stop the trypsin reaction.[5]
-
Assay Setup: To each well of a WGA-coated 96-well plate, add:
-
50 µL of the pre-treated enzyme extract.
-
A series of concentrations of the Chitin synthase inhibitor (or vehicle control).
-
50 µL of the reaction mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 1-16 hours), allowing for chitin synthesis.
-
Washing: Wash the wells multiple times with buffer to remove unreacted substrates.
-
WGA-HRP Binding: Add WGA-HRP solution to each well and incubate for 30 minutes at 30°C to allow binding to the newly synthesized chitin.
-
Washing: Repeat the washing step to remove unbound WGA-HRP.
-
Color Development: Add TMB substrate solution to each well and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. The absorbance is proportional to the amount of chitin synthesized.
Fungal Cell Viability Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess the viability of fungal cells in the presence of an inhibitor.
Materials:
-
96-well microtiter plates
-
Fungal cell culture
-
Chitin synthase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the fungal cells into a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: Add various concentrations of the Chitin synthase inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate under appropriate growth conditions for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Mix thoroughly and read the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Visualizations
References
- 1. Comparison of cell viability assessment and visualization of Aspergillus niger biofilm with two fluorescent probe staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chitin Synthase Inhibitor 3 (CSI-3) Resistance in Fungi
Introduction
Welcome to the technical support center for researchers investigating fungal resistance to Chitin Synthase Inhibitor 3 (CSI-3). Chitin, a polymer of N-acetylglucosamine, is a critical component of the fungal cell wall, providing structural integrity.[1][2] Because this polymer is absent in humans, its synthesis pathway is an attractive target for antifungal drug development.[2][3] CSI-3 targets chitin synthase (CHS), the enzyme responsible for polymerizing chitin chains.[4] However, the emergence of fungal resistance poses a significant challenge. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in understanding and overcoming CSI-3 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (CSI-3) functions by directly inhibiting the activity of chitin synthase, a glycosyltransferase enzyme.[3][4] This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) residues from a UDP-GlcNAc donor to a growing chitin chain at the plasma membrane.[3] By blocking this essential step, CSI-3 disrupts the synthesis of chitin, compromising the integrity of the fungal cell wall and leading to growth inhibition or cell death.[4]
Q2: What are the principal mechanisms by which fungi develop resistance to CSI-3?
A2: Fungal resistance to CSI-3 can arise through several mechanisms, broadly categorized as target-based or non-target-based resistance.
-
Target-Site Mutations: This is a common mechanism where mutations occur in the CHS gene, encoding the chitin synthase enzyme.[5][6][7] These mutations can alter the inhibitor's binding site, reducing its affinity and rendering it less effective.
-
Target Overexpression: An increase in the expression levels of the CHS gene can lead to higher concentrations of the chitin synthase enzyme. This requires a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Activation of Compensatory Pathways: Fungi can respond to cell wall stress by activating signaling cascades like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.[5][8][9] Activation of these pathways can lead to a compensatory increase in the synthesis of other cell wall components, such as β-glucans, or an upregulation of different chitin synthase isoenzymes not targeted by the inhibitor, thereby reinforcing the cell wall.[5][10]
-
Drug Efflux: Overexpression of efflux pumps, which are membrane transporters that actively remove antifungal agents from the cell, is a well-documented resistance mechanism for other antifungals like azoles and may play a role in CSI-3 resistance.
Q3: How can I determine if the resistance observed in my fungal strain is due to a target-site mutation or a compensatory pathway?
A3: A multi-step approach is required to differentiate between these resistance mechanisms.
-
Sequence the Target Gene: Amplify and sequence the specific CHS gene targeted by CSI-3 from both your resistant and susceptible (wild-type) strains. Comparing the sequences will reveal any amino acid substitutions in the resistant strain.[11]
-
Assess Gene Expression: Use quantitative PCR (qPCR) to measure the expression levels of the target CHS gene and other chitin synthase isoenzymes. A significant upregulation in the resistant strain may indicate an overexpression mechanism.
-
Analyze Cell Wall Composition: Quantify the chitin and β-glucan content of the cell walls in both strains. A significant increase in chitin or other polysaccharides in the resistant strain, especially upon drug exposure, suggests the activation of compensatory mechanisms.[5][10]
-
Perform Western Blotting: Analyze the phosphorylation status of key proteins in the CWI pathway (e.g., the MAPK Slt2/Mkc1).[8][9] Increased phosphorylation in the resistant strain upon CSI-3 treatment would indicate activation of this stress response pathway.
Troubleshooting Guides
Problem 1: My Minimum Inhibitory Concentration (MIC) assays for CSI-3 show high variability between experiments.
-
Possible Cause 1: Inoculum Preparation. Inconsistent inoculum size is a major source of variability in susceptibility testing.
-
Solution: Ensure you are using a standardized inoculum preparation method. Always use a spectrophotometer or hemocytometer to accurately determine the concentration of fungal cells or conidia. Prepare fresh inoculum for each experiment from a recent culture (24-48 hours old).
-
-
Possible Cause 2: Drug Instability. CSI-3 may be unstable in the assay medium over the incubation period.
-
Solution: Prepare fresh stock solutions of CSI-3 for each experiment and avoid repeated freeze-thaw cycles. Check the manufacturer's recommendations for optimal solvent and storage conditions.
-
-
Possible Cause 3: Subjective Endpoint Reading. Visual determination of "significant growth inhibition" can be subjective.
-
Solution: Use a spectrophotometric plate reader to measure optical density (OD) for a quantitative endpoint. Alternatively, use a metabolic indicator dye like AlamarBlue or XTT. For filamentous fungi, the endpoint is often defined as the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact hyphal forms compared to the large, filamentous colonies in the control well.[12]
-
Problem 2: I've identified a resistant fungal strain, but I cannot find any mutations in the target chitin synthase gene.
-
Possible Cause 1: Non-Target-Based Resistance. The resistance is likely due to mechanisms other than target-site modification.
-
Solution: Investigate other potential mechanisms. Use qPCR to check for overexpression of the target CHS gene or other CHS isoenzymes.[13] Analyze the activation of the CWI or HOG pathways via Western blotting for phosphorylated MAP kinases.[8] Also, consider performing RNA-Seq to get a global view of transcriptional changes, which may reveal upregulation of efflux pumps or other stress response genes.
-
-
Possible Cause 2: Mutation in a Regulatory Region. A mutation might be present in the promoter or other regulatory regions of the CHS gene, leading to its overexpression, rather than in the coding sequence itself.
-
Solution: Sequence the promoter region (approx. 1-2 kb upstream) of the target CHS gene to check for mutations that could enhance transcription factor binding.
-
Problem 3: The resistant phenotype of my fungal strain is lost after several rounds of sub-culturing in drug-free media.
-
Possible Cause: Unstable Resistance Mechanism. The resistance may be due to transient or adaptive mechanisms rather than a stable genetic mutation.
-
Solution: This phenomenon often points towards epigenetic modifications or aneuploidy (changes in chromosome number), which can be unstable. To maintain the resistant phenotype for experiments, ensure that you are always culturing the strain in media containing a sub-lethal concentration of CSI-3. For long-term storage, prepare a large batch of glycerol stocks from a culture confirmed to have the resistant phenotype and minimize the number of sub-cultures from each stock vial.
-
Quantitative Data Summary
The following table presents example data on the efficacy of a hypothetical CSI-3 against susceptible and resistant strains of Candida albicans.
| Strain ID | Genotype / Resistance Mechanism | CSI-3 MIC (µg/mL) | Chitin Content (µg/mg cell wall) | CHS3 Expression (Fold Change vs. WT) |
| SC5314 (WT) | Wild-Type, Susceptible | 1.0 | 35.2 ± 3.1 | 1.0 |
| CSI3-R1 | CHS3 (G464S mutation) | 32.0 | 36.8 ± 4.5 | 1.2 |
| CSI3-R2 | Upregulation of CWI Pathway | 16.0 | 75.1 ± 8.2 | 8.5 |
Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.[12][14]
-
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline and adjust the suspension to an OD₆₀₀ that corresponds to 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
Drug Dilution: Perform a serial two-fold dilution of CSI-3 in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of CSI-3 that causes a significant (≥50%) reduction in turbidity compared to the drug-free growth control well. This can be determined visually or by reading the absorbance at 490 nm.
Protocol 2: Sequencing of the CHS Gene
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and resistant fungal strains using a commercial fungal DNA extraction kit.
-
Primer Design: Design PCR primers that flank the entire coding sequence of the target CHS gene. It is often necessary to design multiple overlapping primer pairs to cover a large gene.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target CHS gene fragments from the genomic DNA of both strains.
-
PCR Product Purification: Purify the PCR products using a commercial PCR cleanup kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers to ensure accurate sequence determination.
-
Sequence Analysis: Align the sequencing results from the resistant strain against the wild-type strain sequence using alignment software (e.g., ClustalW, MUSCLE). Identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of CSI-3 inhibition and key modes of resistance.
Caption: Workflow for investigating the mechanism of CSI-3 resistance.
Caption: The Cell Wall Integrity (CWI) signaling pathway as a bypass mechanism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chitin Synthase Inhibitor 3 (CSI-3)
Disclaimer: Chitin Synthase Inhibitor 3 (CSI-3) is a hypothetical compound developed for this guide to illustrate the principles and methodologies for identifying and troubleshooting off-target effects. The data and scenarios presented are for exemplary purposes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying potential off-targe effects of the hypothetical molecule, this compound (CSI-3).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with CSI-3, potentially indicating off-target activity.
| Question/Issue | Possible Cause | Recommended Action |
| Q1: I'm observing significant cytotoxicity in mammalian cell lines, which lack chitin synthase. Why is this happening? | The on-target for CSI-3, chitin synthase, is absent in mammalian cells.[1][2][3] Observed toxicity is therefore a strong indicator of off-target effects. Many kinase inhibitors, for example, can have off-target effects that lead to cytotoxicity.[4] | 1. Confirm On-Target Absence: Verify through literature or gene expression data (e.g., RT-qPCR) that your cell line does not express a mammalian homolog of chitin synthase. 2. Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which toxicity occurs. 3. Off-Target Screening: Prioritize broad-spectrum screening assays to identify potential off-targets. A kinase panel screen is a common starting point due to the structural similarities of ATP-binding pockets across kinases.[4][5] 4. Control Compound: Include a structurally related but inactive control compound, if available, to rule out effects from the chemical scaffold itself. |
| Q2: My phenotypic results with CSI-3 (e.g., reduced cell proliferation) are inconsistent across different cell lines. | Cell-line specific expression of off-target proteins can lead to varied phenotypic responses.[4] For example, if CSI-3's off-target is a kinase that is highly expressed in one cell line but not another, the phenotypic outcome will differ. | 1. Characterize Cell Lines: Compare the protein and gene expression profiles of the responsive and non-responsive cell lines. Public databases can be a valuable resource for this. 2. Orthogonal Assays: Use multiple, distinct assays to measure the same endpoint. For example, if you observe reduced proliferation with a metabolic assay (e.g., MTT), confirm this with a direct cell counting method.[6] 3. Hypothesize and Test: Based on the differential expression data, hypothesize potential off-target pathways and use specific inhibitors or activators of those pathways to see if you can replicate or rescue the CSI-3 phenotype. |
| Q3: I've identified a potential off-target kinase, but how do I confirm it's responsible for the observed cellular phenotype? | Initial screens provide candidates, but further validation is required to link the off-target interaction to a functional cellular outcome. | 1. Cellular Target Engagement: Use techniques like Western Blotting to see if CSI-3 inhibits the phosphorylation of a known downstream substrate of the candidate kinase in your cell line.[7] 2. Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR to reduce the expression of the candidate off-target kinase. If the phenotype of the knockdown mimics the effect of CSI-3 treatment, this provides strong evidence for the link. 3. Rescue Experiments: If you have a CSI-3-resistant mutant of the off-target kinase, overexpressing it in the cells should rescue the phenotype caused by CSI-3. |
| Q4: The IC50 value of CSI-3 against my target fungus is much lower (more potent) than its IC50 against the purified chitin synthase enzyme. What could explain this? | This discrepancy can arise from several factors, including compound accumulation in the cell, inhibition of redundant pathways, or off-target effects that synergize with on-target inhibition. Fungal cell walls are dynamic and can compensate for the loss of one component by upregulating another, a process often controlled by signaling pathways that can be inhibited by off-target effects.[8][9] | 1. Cellular Accumulation Studies: Measure the intracellular concentration of CSI-3 to determine if it is actively transported or passively accumulates in fungal cells. 2. Investigate Signaling Pathways: Fungal cell wall integrity is maintained by pathways like the PKC, HOG, and Calcineurin pathways.[9][10] An off-target effect on a kinase in one of these pathways could potentiate the effect of chitin synthase inhibition. Use phospho-specific antibodies to probe these pathways after CSI-3 treatment. 3. Metabolomics Analysis: Analyze cellular metabolites to see if CSI-3 is affecting other pathways that could indirectly impact cell viability. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are off-target effects? | Off-target effects are interactions of a drug or compound with proteins other than its intended therapeutic target. These interactions can lead to unexpected biological effects, toxicity, or even beneficial new therapeutic uses.[11][12] Most small molecule drugs interact with multiple unintended targets.[11][12] |
| Why is identifying off-target effects important? | Early identification of off-target interactions is critical to reduce safety-related attrition rates in preclinical and clinical development.[11][12] Understanding these effects helps in designing safer drugs, interpreting experimental results correctly, and potentially repurposing compounds.[5] |
| What are the most common methods to identify off-target effects? | A multi-step screening approach is often used.[13] This can include: • Computational/In Silico Screening: Predicting potential off-targets based on the compound's structure and similarity to known ligands.[11][12] • Biochemical Assays: Screening the compound against large panels of purified proteins, such as kinase panels.[5][14] • Chemical Proteomics: Using modified versions of the compound to "pull down" binding partners from cell lysates for identification by mass spectrometry.[15] • Phenotypic Screening: Observing the compound's effect in various cell-based assays to uncover unexpected biological responses. |
| Since CSI-3 targets an enzyme not present in mammals, is it expected to be safe for human use? | Not necessarily. While the on-target activity is specific to organisms with chitin, the compound's chemical structure can still allow it to bind to other, unrelated proteins in human cells, causing off-target effects and potential toxicity.[11][12] Therefore, comprehensive safety and off-target screening is mandatory. |
Data Presentation
The following tables summarize hypothetical quantitative data for CSI-3.
Table 1: In Vitro Potency of CSI-3
| Target | Organism | Assay Type | IC50 (nM) |
| Chitin Synthase 2 | Saccharomyces cerevisiae | Enzyme Activity | 15 |
| Chitin Synthase B | Aspergillus fumigatus | Enzyme Activity | 22 |
| Chitin Synthase 1 | Candida albicans | Enzyme Activity | 35 |
| MAP4K4 (Off-target) | Homo sapiens | Enzyme Activity | 85 |
| p38α (Off-target) | Homo sapiens | Enzyme Activity | 250 |
| GSK3β (Off-target) | Homo sapiens | Enzyme Activity | > 10,000 |
Table 2: Cellular Activity of CSI-3
| Cell Line/Organism | Assay Type | Endpoint | EC50 (nM) |
| Candida albicans | Broth Microdilution | Fungal Growth Inhibition | 45 |
| A549 (Human Lung Carcinoma) | MTT Assay | Proliferation Inhibition | 150 |
| HCT116 (Human Colon Carcinoma) | Apoptosis Assay | Caspase 3/7 Activation | 180 |
| HEK293 (Human Embryonic Kidney) | MTT Assay | Proliferation Inhibition | > 20,000 |
Experimental Protocols
Protocol 1: Kinase Panel Screening
This protocol outlines a general procedure for screening CSI-3 against a panel of human kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a 10 mM stock solution of CSI-3 in 100% DMSO. Create a series of dilutions to achieve the final desired screening concentration (e.g., 1 µM).
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase buffer, the specific kinase, and the corresponding peptide substrate.
-
Add CSI-3 or a control vehicle (e.g., DMSO) to the appropriate wells.
-
Allow a pre-incubation period of 10 minutes at room temperature for the compound to interact with the kinase.
-
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding a detection reagent that quantifies the amount of ADP produced (an indicator of kinase activity).
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
A significant reduction in kinase activity (e.g., >50% inhibition) flags a potential off-target interaction.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of CSI-3 to a suspected off-target protein within a cellular environment.
-
Cell Culture and Treatment: Culture the selected cell line (e.g., A549) to approximately 80% confluency. Treat the cells with CSI-3 at a chosen concentration (e.g., 10x EC50) or a vehicle control for 1-2 hours.
-
Cell Lysis: Harvest the cells and lyse them using a gentle method such as freeze-thaw cycles to release the cellular proteins.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the specific suspected off-target protein remaining in the supernatant from each temperature point using Western Blotting.
-
-
Data Interpretation: A ligand-bound protein is typically more thermally stable. If CSI-3 binds to the target, it will show a shift in its melting curve, remaining soluble at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target pathway of CSI-3.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bohrium.com [bohrium.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. tandfonline.com [tandfonline.com]
how to improve the stability of Chitin synthase inhibitor 3 in solution
Welcome to the technical support center for Chitin Synthase Inhibitor 3 (CSI-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of CSI-3 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Compound Information:
-
Product Name: this compound (CSI-3)
-
Chemical Class: 3,4-dihydro-2(1H)-quinolinone derivative
-
CAS Number: 2416338-26-4
-
Primary Activity: Potent inhibitor of chitin synthase, with antifungal properties.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: Loss of activity is likely due to the chemical instability of the 3,4-dihydro-2(1H)-quinolinone scaffold. The primary degradation pathways for this class of compounds are hydrolysis and photodegradation. The rate of degradation can be influenced by several factors including pH, temperature, solvent, and exposure to light.
Q2: What are the optimal storage conditions for Chitin Synth Synthase Inhibitor 3 solutions?
A2: To maximize stability, stock solutions of this compound should be stored at -20°C or -80°C in a suitable anhydrous solvent such as DMSO. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment. If short-term storage of working solutions is necessary, they should be kept on ice and protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a quinolinone core structure are known to be susceptible to photodegradation.[2] Exposure to ambient laboratory light or UV radiation can lead to the formation of photoproducts and a subsequent loss of inhibitory activity. It is crucial to protect all solutions containing CSI-3 from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For aqueous-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced effects on the biological system.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The 3,4-dihydro-2(1H)-quinolinone structure is susceptible to hydrolysis, particularly under alkaline conditions. While specific data for CSI-3 is not available, related quinolinone derivatives show increased degradation at higher pH. Therefore, it is advisable to maintain the pH of aqueous buffers within a neutral to slightly acidic range (pH 6-7.5) during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of CSI-3 in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is kept at room temperature. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials upon initial preparation to avoid multiple freeze-thaw cycles. | |
| Precipitation of the compound in aqueous buffer | Low solubility of CSI-3 in aqueous media. | Ensure the final concentration of DMSO from the stock solution is sufficient to maintain solubility, but does not exceed the tolerance of your assay. Consider the use of a solubilizing agent if compatible with your experimental system. |
| Discoloration of the solution | Photodegradation or oxidation. | Protect solutions from light at all times by using amber vials or wrapping containers in foil.[2][3][4] Consider degassing aqueous buffers to remove dissolved oxygen. |
| Loss of potency in stored stock solutions | Hydrolysis due to residual water in the solvent or exposure to humidity. | Use anhydrous solvents for preparing stock solutions. Store stock solutions with a desiccant. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a concentrated stock solution of CSI-3 with maximized stability for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of CSI-3 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of CSI-3 under various experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
Incubator/water bath
-
pH meter
-
Light source (for photostability testing)
Procedure:
-
Method Setup:
-
Develop an HPLC method capable of separating the parent CSI-3 peak from potential degradation products. A gradient elution with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
The detection wavelength should be set to the λmax of this compound.
-
-
Forced Degradation (Stress Testing): [5][6][7][8][9]
-
Acidic Hydrolysis: Incubate a solution of CSI-3 in 0.1 M HCl at 40°C.
-
Basic Hydrolysis: Incubate a solution of CSI-3 in 0.1 M NaOH at 40°C.
-
Oxidative Degradation: Treat a solution of CSI-3 with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Incubate a solution of CSI-3 at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of CSI-3 to a light source (e.g., UV lamp or natural light) at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent CSI-3 and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
Expected Results (Example Data):
| Condition | Time (hours) | CSI-3 Remaining (%) | Degradation Products (Peak Area %) |
| Control (DMSO, -20°C) | 24 | 99.8 | < 0.2 |
| 0.1 M HCl, 40°C | 8 | 85.2 | 14.8 |
| 0.1 M NaOH, 40°C | 8 | 45.7 | 54.3 |
| 3% H₂O₂, RT | 8 | 92.1 | 7.9 |
| 60°C | 24 | 78.5 | 21.5 |
| Light Exposure, RT | 24 | 65.3 | 34.7 |
Visualizations
Chitin Synthesis and Inhibition Pathway
The following diagram illustrates the general pathway of chitin synthesis in fungi and the point of inhibition by this compound.
Caption: Fungal Chitin Synthesis Pathway and Inhibition.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for evaluating the stability of this compound.
Caption: Workflow for CSI-3 Stability Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BD [lp.bd.com]
- 3. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 4. helapet.co.uk [helapet.co.uk]
- 5. medcraveonline.com [medcraveonline.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chitin Synthase Inhibitor 3 (CSI-3) Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chitin Synthase Inhibitor 3 (CSI-3), also identified as compound 2d.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-3) and what is its reported activity?
A1: this compound (CSI-3), also referred to as compound 2d in scientific literature, is a potent inhibitor of chitin synthase.[1] It has demonstrated significant antifungal activity, particularly against Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 1 µg/mL and a half-maximal inhibitory concentration (IC50) of 0.16 mM in enzymatic assays.[1][2]
Q2: What is the primary mechanism of action for chitin synthase inhibitors?
A2: Chitin synthase inhibitors target the enzyme chitin synthase, which is responsible for synthesizing chitin, an essential structural component of fungal cell walls and insect exoskeletons.[3] By disrupting chitin production, these inhibitors compromise the structural integrity of the organism, leading to reduced viability or death.[3] This mechanism is highly specific as chitin is absent in mammals, making it an attractive target for antifungal and insecticide development.[3][4]
Q3: CSI-3 is poorly soluble in aqueous solutions. How should I prepare it for my experiments?
A3: Like many small molecule inhibitors, CSI-3 may have limited aqueous solubility. It is common practice to dissolve such compounds in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer to the final desired concentration. Always ensure the final DMSO concentration in your assay is low (typically <1%) and consistent across all samples, including controls, to avoid solvent-induced artifacts.
Q4: Can I use CSI-3 in combination with other antifungal agents?
A4: Yes, combination therapy is a common strategy. Studies have shown that chitin synthase inhibitors like Nikkomycin Z can act synergistically with other antifungals, such as azoles (e.g., fluconazole, itraconazole) which target the cell membrane. This synergistic effect is observed against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
Troubleshooting Guide
This guide addresses common unexpected results and provides actionable steps to resolve them.
Problem 1: No or low inhibition of fungal growth observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure CSI-3 stock solutions are stored correctly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions before each experiment. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Confirm the purity and concentration of your CSI-3 stock. |
| Resistant Fungal Strain | The target fungus may have intrinsic or acquired resistance mechanisms. Verify the susceptibility of your strain with a known inhibitor like Nikkomycin Z or Polyoxin D. |
| Assay Conditions | Incubation time, temperature, and medium composition can significantly affect results. Ensure these are optimized and consistent. For example, the pH of the medium can influence drug activity.[5][6] |
| Cell Inoculum Density | An overly dense fungal inoculum can overwhelm the inhibitor. Standardize your inoculum using a spectrophotometer or hemacytometer to ensure reproducibility.[6][7] |
Problem 2: High variability or inconsistent results between replicate wells in an in vitro enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | CSI-3 may precipitate out of solution when diluted from a DMSO stock into an aqueous buffer. Visually inspect wells for precipitation. If observed, consider lowering the final concentration or including a small, non-interfering amount of a surfactant like Tween-80. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use fresh tips for each replicate and reagent to avoid cross-contamination. |
| Incomplete Mixing | Gently mix the contents of each well after adding all reagents, especially after adding the enzyme or inhibitor. |
| High Background Signal | The "no enzyme" or "no substrate" control wells show high readings. This could be due to contamination of reagents or non-specific binding. Ensure all buffers are freshly prepared and filtered. The use of boiled enzyme preparations can help assess true background readings. |
Problem 3: The in vitro enzymatic IC50 is potent, but the effect on whole cells (MIC) is weak.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not efficiently cross the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme. |
| Efflux Pump Activity | The fungus may actively pump the inhibitor out of the cell, preventing it from reaching an effective intracellular concentration. |
| Alternative Mechanism | Some inhibitors do not directly inhibit the enzyme's catalytic activity but may interfere with other processes like chitin translocation across the membrane.[8] This effect might be less pronounced in whole-cell assays under certain conditions. |
| Compensatory Pathways | Fungi can activate stress responses, like the Cell Wall Integrity (CWI) pathway, which can upregulate chitin synthesis to compensate for inhibition, potentially masking the inhibitor's effect. |
Below is a troubleshooting workflow to help diagnose inconsistent results.
Data Presentation
The following table summarizes the inhibitory activity of CSI-3 and other common chitin synthase inhibitors.
| Inhibitor | Target Organism/Enzyme | Activity Type | Value | Reference |
| This compound (compound 2d) | Candida albicans | MIC | 1 µg/mL | [1] |
| This compound (compound 2d) | Chitin Synthase | IC50 | 0.16 mM | [1][2] |
| Nikkomycin Z | S. cerevisiae Chitin Synthase | Ki | 0.25 µM | [9] |
| Polyoxin B | Chitin Synthase | IC50 | 0.19 mM | [10] |
| Chitin Synthase Inhibitor 1 | Chitin Synthase | IC50 | 0.12 mM | [2] |
| Chitin Synthase Inhibitor 11 | Chitin Synthase | IC50 | 0.10 mM | [2] |
Experimental Protocols & Workflows
A typical experimental workflow for evaluating a novel chitin synthase inhibitor involves enzymatic assays followed by whole-cell antifungal susceptibility testing.
Protocol 1: In Vitro Chitin Synthase Activity Assay (Nonradioactive)
This protocol is adapted from methods designed for high-throughput screening.
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Crude chitin synthase enzyme extract from fungal cells
-
CSI-3 (or other inhibitor) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Reaction Mix: 8 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 80 mM GlcNAc, 3.2 mM CoCl2 in Assay Buffer
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of CSI-3 in Assay Buffer. Ensure the DMSO concentration is constant in all wells.
-
Reaction Setup: To each WGA-coated well, add:
-
48 µL of crude enzyme extract (pre-treated with trypsin if required by the specific protocol).
-
2 µL of the diluted CSI-3 or DMSO (for control).
-
50 µL of the Reaction Mix to start the reaction.
-
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Washing: Vigorously wash the plate 6 times with ultrapure water to remove unbound reagents.
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate 6 times with ultrapure water.
-
Add 100 µL of TMB substrate solution.
-
-
Measurement: Read the optical density (OD) at 600 nm (or other appropriate wavelength for the substrate) using a plate reader. The rate of color development is proportional to the amount of chitin synthesized.
-
Analysis: Calculate the percent inhibition for each CSI-3 concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of CSI-3.
Materials:
-
Sterile 96-well microtiter plates
-
Fungal strain (e.g., Candida albicans)
-
Growth medium (e.g., RPMI 1640)
-
CSI-3 stock solution in DMSO
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Culture the fungal strain and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).[6] Dilute this suspension in the growth medium as required by the specific protocol (e.g., CLSI or EUCAST guidelines).
-
Inhibitor Dilution: Prepare a 2-fold serial dilution of CSI-3 in the 96-well plate using the growth medium. The final volume in each well is typically 100 µL. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of CSI-3 that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.[11] This can be assessed visually or by reading the OD at a specific wavelength.
Signaling Pathway Visualization
Cell wall stress, such as that induced by a chitin synthase inhibitor, can trigger the Cell Wall Integrity (CWI) pathway. This pathway attempts to compensate by upregulating the expression of chitin synthase genes, which can impact the apparent effectiveness of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chitin synthase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 5. Antifungal Susceptibility Testing — Getting the… | Clinician.com [clinician.com]
- 6. dovepress.com [dovepress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chitin Synthase Inhibitor 3 (CSI-3) Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for Chitin Synthase Inhibitor 3 (CSI-3) and ensure consistency in their results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with CSI-3.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for CSI-3 | 1. Variability in enzyme preparation (crude vs. purified).2. Inconsistent substrate (UDP-GlcNAc) concentration.3. Pipetting errors.4. Fluctuation in incubation time and temperature.[1]5. CSI-3 degradation. | 1. Use a consistent method for preparing chitin synthase.2. Ensure accurate and consistent preparation of the UDP-GlcNAc solution.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.4. Strictly control incubation time and temperature using calibrated equipment.5. Prepare fresh CSI-3 solutions for each experiment and store stock solutions under recommended conditions.[2] |
| High background in chitin synthase activity assay | 1. Non-enzymatic chitin formation.2. Contamination of reagents or enzyme preparation.3. Insufficient washing of the reaction plate. | 1. Include a control reaction without the enzyme to measure background.[3][4]2. Use high-purity reagents and sterile techniques for enzyme preparation.3. Ensure thorough washing of the 96-well plate to remove unbound reagents.[1][5] |
| Low or no inhibitory activity of CSI-3 | 1. Incorrect concentration of CSI-3.2. Poor solubility of CSI-3 in the assay buffer.3. Inactive CSI-3 due to improper storage or handling.4. Use of an inappropriate assay protocol for the specific chitin synthase isoform. | 1. Verify the concentration of the CSI-3 stock solution.2. Dissolve CSI-3 in an appropriate solvent like DMSO before diluting in the assay buffer.[1][5]3. Store CSI-3 according to the manufacturer's instructions, typically at -20°C.[2] Avoid repeated freeze-thaw cycles.4. Different chitin synthase isoforms may have varying sensitivity to inhibitors.[6] Confirm the suitability of the assay for your target. |
| Variability in antifungal activity (MIC values) | 1. Inconsistent fungal inoculum size.2. Differences in growth media composition.3. Variation in incubation conditions (temperature, time, aeration).4. Development of fungal resistance. | 1. Standardize the inoculum preparation and quantification.2. Use a consistent source and preparation method for the growth medium.3. Maintain consistent incubation parameters.4. Use a fresh, validated fungal strain for each set of experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other chitin synthase inhibitors, functions by blocking the activity of chitin synthase enzymes.[7] These enzymes are crucial for the synthesis of chitin, a vital component of the fungal cell wall and the exoskeleton of arthropods.[7][8] By inhibiting this enzyme, CSI-3 disrupts the structural integrity of the organism, leading to cell lysis and death.[7] It is a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the natural substrate (UDP-N-acetylglucosamine) from binding.[6][9]
Q2: What are the reported IC50 and MIC values for this compound?
A2: The following table summarizes the reported inhibitory concentrations for a potent chitin synthase inhibitor identified as compound 2d, which is referred to here as this compound.
| Parameter | Value | Organism | Reference |
| IC50 | 0.16 mM | Candida albicans | [2] |
| MIC | 1 µg/mL | Candida albicans | [2] |
Q3: How should I prepare and store this compound?
A3: For optimal performance and consistency, it is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to create a stock solution.[1][5] This stock solution should then be aliquoted and stored at -20°C to prevent degradation from repeated freeze-thaw cycles.[2] Before use, the stock solution should be diluted to the final working concentration in the appropriate assay buffer.
Q4: What are the key components of a chitin synthase activity assay?
A4: A typical chitin synthase activity assay includes the following components:
-
Chitin Synthase Enzyme Preparation: This can be a crude cell extract or a purified enzyme.
-
Substrate: Uridine 5′-diphosphate-N-acetylglucosamine (UDP-GlcNAc) is the sugar donor for chitin synthesis.[3]
-
Buffer: A suitable buffer to maintain the optimal pH for the enzyme (typically around pH 7.5).[1][5]
-
Cofactors: Some chitin synthases may require divalent cations like Mg++ or CoCl2 for optimal activity.[1][5][10]
-
Inhibitor: The this compound at various concentrations.
-
Detection Method: A common method involves using a 96-well plate coated with wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.[1][5][3][4]
Experimental Protocols
Detailed Methodology for Chitin Synthase Activity Assay
This protocol is adapted from methods described for measuring chitin synthase activity.[1][5][4]
Materials:
-
96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)
-
Chitin synthase enzyme preparation (e.g., from Saccharomyces cerevisiae or Candida albicans)
-
This compound (CSI-3)
-
Uridine 5′-diphosphate-N-acetylglucosamine (UDP-GlcNAc)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
CoCl2
-
GlcNAc
-
Trypsin (for zymogen activation, if necessary)
-
DMSO
-
Ultrapure water
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CSI-3 in DMSO.
-
Prepare serial dilutions of CSI-3 in 50 mM Tris-HCl buffer.
-
Prepare a premixed solution containing 3.2 mM CoCl2, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).
-
-
Enzyme Preparation:
-
If using a zymogenic form of the enzyme, pre-treat the cell extracts with trypsin.
-
-
Assay Reaction:
-
To each well of the WGA-coated 96-well plate, add:
-
48 µL of the chitin synthase enzyme preparation.
-
2 µL of the CSI-3 dilution or DMSO (for the control).
-
50 µL of the premixed solution.
-
-
-
Incubation:
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
-
Washing:
-
After incubation, immediately wash the plate 6 times with ultrapure water to remove unbound reagents.
-
-
Detection:
-
The amount of synthesized chitin bound to the WGA-coated plate can be quantified using various methods, such as a colorimetric assay after enzymatic digestion or by measuring incorporated radiolabeled GlcNAc. The optical density can be read to determine the reaction rate.
-
Visualizations
Caption: A generalized workflow for a chitin synthase inhibitor assay.
Caption: The inhibitory mechanism of this compound on the chitin synthesis pathway.
References
- 1. psecommunity.org [psecommunity.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Chitin synthase inhibitor 3
Welcome to the Technical Support Center for Chitin Synthase Inhibitor 3 (CSI-3). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring experimental consistency when working with CSI-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-3)?
A1: this compound, also referred to as compound 2d in some literature, is a potent inhibitor of chitin synthase.[1][2] It belongs to the class of 3,4-dihydro-2(1H)-quinolinone derivatives and has demonstrated antifungal activity, notably against Candida albicans.[1][2] Chitin synthases are key enzymes in the biosynthesis of chitin, an essential component of the fungal cell wall, making them an attractive target for antifungal drug development.[3]
Q2: What are the common causes of batch-to-batch variability with CSI-3?
A2: Batch-to-batch variability in small molecule inhibitors like CSI-3 can stem from several factors during synthesis and handling. These can include the presence of impurities from raw materials or byproducts from side reactions during the synthesis of the quinolinone core.[4][5] Variations in purification methods can lead to differing levels of these impurities between batches. Additionally, the stability of the compound can be affected by storage conditions, leading to degradation products that may interfere with its activity.[4]
Q3: How can I assess the quality of a new batch of CSI-3?
A3: It is crucial to perform quality control (QC) checks on new batches of CSI-3. Recommended QC procedures include:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound and detect any impurities.[6][7]
-
Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical identity of the inhibitor and its structural integrity.[7]
-
Activity Assay: Performing a dose-response experiment in a validated chitin synthase activity assay is the most direct way to confirm the potency (e.g., IC50 value) of the new batch and compare it to previous batches.
Q4: My experimental results with a new batch of CSI-3 are inconsistent with previous findings. What should I do?
A4: Inconsistent results are a common challenge. Refer to the Troubleshooting Guide below for a systematic approach to identifying the source of the variability. Key areas to investigate include the inhibitor's integrity, experimental setup, and data analysis.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Activity
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Check Storage Conditions: Ensure CSI-3 has been stored as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).[8] 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the powder for each experiment. 3. Test Solubility: Visually inspect the dissolved inhibitor solution for any precipitates. Incomplete dissolution will lead to a lower effective concentration. |
| Incorrect Concentration | 1. Verify Stock Concentration: If possible, re-verify the concentration of your stock solution using spectrophotometry if the molar extinction coefficient is known. 2. Check Dilution Calculations: Double-check all dilution calculations and ensure accurate pipetting. |
| Assay-Specific Issues | 1. Enzyme Activity: Confirm that the chitin synthase enzyme in your assay is active using a positive control (e.g., a previously validated batch of inhibitor or another known chitin synthase inhibitor like Nikkomycin Z or Polyoxin D).[9] 2. Substrate Concentration: Ensure the substrate (UDP-GlcNAc) concentration is appropriate for the assay and has not degraded. |
Issue 2: Increased Inhibitory Activity or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Presence of Active Impurities | 1. Review Certificate of Analysis (CoA): Check the purity of the batch from the supplier's CoA. 2. Analytical Chemistry: If significant variability is suspected, consider analytical testing (e.g., HPLC-MS) to identify potential impurities that may have inhibitory activity.[10] |
| Assay Interference | 1. Control Experiments: Run control experiments with the vehicle (e.g., DMSO) at the same concentration used for the inhibitor to rule out solvent effects. 2. Assay-Specific Controls: Include controls to test for non-specific inhibition or interference with the assay signal (e.g., absorbance or fluorescence). |
| Cellular Toxicity (for cell-based assays) | 1. Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine if the observed effect is due to general toxicity rather than specific inhibition of chitin synthase. |
Experimental Protocols
Protocol 1: Quality Control - Determination of CSI-3 Potency (IC50) using an in vitro Chitin Synthase Assay
This protocol is adapted from established methods for measuring chitin synthase activity.
Materials:
-
Microtiter plates (96-well), WGA (Wheat Germ Agglutinin)-coated
-
Chitin Synthase enzyme preparation (e.g., from Saccharomyces cerevisiae or Candida albicans cell extracts)
-
CSI-3 (powder)
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in Assay Buffer
-
Cofactor Solution: CoCl2 in Assay Buffer
-
Detection Reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare CSI-3 Stock Solution: Dissolve CSI-3 powder in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the CSI-3 stock solution in Assay Buffer to create a range of concentrations to test. Also, prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
Enzyme Preparation: Thaw the chitin synthase enzyme preparation on ice.
-
Assay Reaction: a. To each well of the WGA-coated microtiter plate, add 2 µL of the CSI-3 dilution or vehicle control. b. Add 48 µL of the enzyme preparation to each well. c. Initiate the reaction by adding 50 µL of a premixed solution containing UDP-GlcNAc and CoCl2. d. Incubate the plate at 30°C for 2-3 hours with gentle shaking.
-
Detection: a. Wash the plate 5 times with distilled water. b. Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C. c. Wash the plate 5 times with distilled water. d. Add 100 µL of TMB substrate and incubate until color develops. e. Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the CSI-3 concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Comparing CSI-3 Batches
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Supplier | Supplier X | Supplier X | Supplier Y |
| Lot Number | 12345 | 67890 | ABCDE |
| Purity (HPLC) | 98.5% | 99.1% | 95.2% |
| IC50 (µM) | 15.2 ± 1.8 | 14.8 ± 2.1 | 25.6 ± 3.5 |
| Notes | - | - | Lower purity, higher IC50 |
Visualizations
Caption: Logical relationship between sources of variability and experimental outcomes.
Caption: Troubleshooting workflow for inconsistent results with a new batch of CSI-3.
Caption: Simplified signaling pathway showing the mechanism of action of CSI-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 5. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control of small molecules - Kymos [kymos.com]
- 7. 小分子分析與 QC [sigmaaldrich.com]
- 8. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 9. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Chitin Synthase Inhibitor 3 Treatment
Welcome to the technical support center for Chitin Synthase Inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 2d, is a potent inhibitor of chitin synthase.[1] Its primary target is the enzyme chitin synthase, which is essential for the synthesis of chitin, a critical component of the fungal cell wall. It has shown significant antifungal activity, particularly against Candida albicans.[1]
Q2: What are the known IC50 and MIC values for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound (compound 2d) is 0.16 mM.[1] The minimum inhibitory concentration (MIC) against Candida albicans is 1 µg/mL.[1]
Q3: What is a typical incubation time for a chitin synthase enzymatic assay with this inhibitor?
Based on established protocols for screening chitin synthase inhibitors, a common incubation time for the enzymatic assay is 3 hours .[2][3] However, this may need to be optimized for your specific experimental conditions.
Q4: What is a recommended incubation time for an antifungal susceptibility (MIC) assay with this compound?
For antifungal susceptibility testing with Candida albicans, a standard incubation period is 24 to 48 hours . For other fungal species, the incubation time may need to be extended, potentially up to 72 hours or longer, depending on their growth rate.
Q5: Why is optimizing the incubation time so critical for my experiments?
Optimizing incubation time is crucial for obtaining accurate and reproducible results for several reasons:
-
Enzymatic Assays: A pre-incubation period is necessary to allow the inhibitor to bind to the enzyme and reach equilibrium. Insufficient incubation can lead to an underestimation of the inhibitor's potency (a higher IC50 value). Conversely, excessively long incubation times might lead to inhibitor degradation or non-specific effects.
-
Antifungal Assays: The incubation time must be sufficient for the fungus to show visible growth in the control group. If the incubation is too short, you may not observe any growth, making it impossible to determine the MIC. If it's too long, the inhibitor may degrade, or resistant subpopulations of fungi could overgrow, leading to an inaccurate MIC value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Enzymatic Assay: IC50 value is higher than expected. | 1. Insufficient pre-incubation time: The inhibitor and enzyme have not reached binding equilibrium. | 1. Increase the pre-incubation time of the enzyme with this compound before adding the substrate. A time-course experiment (e.g., 30, 60, 120, 180 minutes) can help determine the optimal pre-incubation period. |
| 2. Inhibitor degradation: The inhibitor may not be stable under the assay conditions for the duration of the incubation. | 2. Consult the manufacturer's data sheet for stability information. If necessary, shorten the incubation time and adjust other parameters (e.g., enzyme concentration) to compensate. | |
| Enzymatic Assay: High variability between replicate wells. | 1. Inconsistent timing: Pipetting times for inhibitor, enzyme, or substrate vary significantly between wells. | 1. Use a multichannel pipette for simultaneous addition of reagents. Ensure a consistent workflow for all plates. |
| Antifungal Assay: No fungal growth in control wells. | 1. Incubation time is too short: The fungus has not had enough time to grow to a detectable level. | 1. Extend the incubation period. Check the growth of your specific fungal strain under your experimental conditions without the inhibitor to establish a baseline growth curve. |
| 2. Inoculum size is too low: An insufficient number of fungal cells were added to the wells. | 2. Verify your cell counting and dilution procedures to ensure the correct inoculum size is used. | |
| Antifungal Assay: Fungal growth observed at high inhibitor concentrations (above expected MIC). | 1. Incubation time is too long: The inhibitor may have degraded over the extended period, allowing fungal growth. | 1. Shorten the incubation time. Determine the earliest time point at which robust growth is seen in the control wells and read the MIC at that time. For Aspergillus fumigatus, for example, reading MICs at 24 hours can lead to false-negative results for resistant strains, and 48 hours is recommended. |
| 2. Resistant subpopulation: A small number of resistant cells in the initial inoculum may have grown out during a long incubation. | 2. If possible, perform a time-kill assay to assess the fungicidal versus fungistatic activity of the inhibitor. | |
| 3. Inhibitor precipitation: The inhibitor may have come out of solution at higher concentrations. | 3. Visually inspect the wells for any precipitate. Ensure the inhibitor is fully dissolved in the assay medium. |
Experimental Protocols
Chitin Synthase Enzymatic Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound.
Materials:
-
This compound (Compound 2d)
-
Crude chitin synthase enzyme preparation from Candida albicans
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
Enzyme Pre-incubation: In a 96-well plate, add a fixed amount of the crude chitin synthase enzyme preparation to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 30°C) to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate (UDP-GlcNAc) to all wells.
-
Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 3 hours).
-
Stop Reaction and Detection: Stop the reaction (e.g., by adding a strong acid) and measure the amount of product formed using a suitable detection method (e.g., measuring the incorporation of radiolabeled GlcNAc or using a colorimetric assay).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Antifungal Susceptibility (MIC) Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
Materials:
-
This compound (Compound 2d)
-
Candida albicans strain
-
Growth medium (e.g., RPMI-1640)
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Fungal Inoculum: Culture Candida albicans and prepare a standardized inoculum suspension in the growth medium.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the growth medium directly in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the inhibitor dilutions. Include a positive control well (fungus without inhibitor) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 24 to 48 hours . The plate should be incubated in a humidified chamber to prevent evaporation.
-
MIC Determination: After incubation, determine the MIC by visual inspection of turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of fungal growth compared to the positive control.
Visualizations
Caption: A flowchart of the experimental workflows for enzymatic and antifungal assays.
Caption: The signaling pathway illustrating the mechanism of action of this compound.
Caption: A logical diagram for troubleshooting suboptimal experimental results.
References
Validation & Comparative
A Comparative Guide to Chitin Synthase Inhibitor 3 and its Alternatives
For researchers and professionals in drug development, the identification and validation of potent enzyme inhibitors are critical. This guide provides a comparative analysis of Chitin synthase inhibitor 3, a notable compound in the study of fungal pathogens. Its inhibitory effects are benchmarked against established alternatives, namely Polyoxin D and Nikkomycin Z, with a focus on their activity against Candida albicans, a prevalent fungal pathogen.
Performance Comparison of Chitin Synthase Inhibitors
The inhibitory potential of this compound and its counterparts has been quantified to facilitate a direct comparison of their efficacy. The following table summarizes the key inhibitory concentrations against Candida albicans chitin synthase isozymes.
| Inhibitor | Target Enzyme | IC50 / Ki | Organism |
| This compound (compound 2d) | Chitin Synthase | IC50: 160 µM [1] | Candida albicans |
| Candida albicans | MIC: 1 µg/mL [1] | Candida albicans | |
| Nikkomycin Z | CaChs1 | IC50: 15 µM [2] | Candida albicans |
| CaChs2 | IC50: 0.8 µM [2] | Candida albicans | |
| CaChs3 | IC50: 13 µM [2] | Candida albicans | |
| CaChs2 | Ki: 1.5 ± 0.5 µM | Candida albicans | |
| Polyoxin D | CaChs2 | Ki: 3.2 ± 1.4 µM | Candida albicans |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki, the inhibition constant, indicates the binding affinity of the inhibitor to the enzyme. A lower value for both metrics signifies a higher inhibitory potency. The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Understanding the Mechanism: The Chitin Synthesis Pathway
Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. Its synthesis is a multi-step enzymatic process, making it an attractive target for antifungal drug development. Chitin synthase inhibitors, including this compound, disrupt this pathway at the final step, catalyzing the polymerization of N-acetylglucosamine (UDP-GlcNAc) into chitin chains.
Caption: Fungal Chitin Biosynthesis Pathway and the point of inhibition.
Experimental Protocols
Validating the inhibitory effect of compounds like this compound requires robust and reproducible experimental methodologies. Below are detailed protocols for a chitin synthase activity assay and an antifungal susceptibility test.
Protocol 1: In Vitro Chitin Synthase Activity Assay
This assay measures the enzymatic activity of chitin synthase in the presence and absence of an inhibitor.
1. Preparation of Crude Enzyme Extract:
-
Culture fungal cells (e.g., Candida albicans) to the mid-logarithmic growth phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in the same buffer containing protease inhibitors.
-
Disrupt the cells by mechanical means (e.g., bead beating or sonication) on ice.
-
Centrifuge the homogenate at a low speed to remove cell debris. The resulting supernatant contains the crude enzyme extract.
2. Chitin Synthase Assay:
-
To a microplate well, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing activators like trypsin and digitonin).
-
Varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control.
-
The crude enzyme extract.
-
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-[14C]GlcNAc for radiometric detection or unlabeled for colorimetric assays).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature.
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
3. Quantification of Chitin Synthesis:
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.
-
Wash the filter extensively to remove any unincorporated substrate.
-
Quantify the amount of synthesized chitin. For radiometric assays, this is done by measuring the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific microorganism.
1. Preparation of Inoculum:
-
Grow the fungal strain (e.g., Candida albicans) on an agar plate to obtain isolated colonies.
-
Suspend a few colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute this suspension in a standardized growth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Broth Microdilution Assay:
-
Prepare a serial two-fold dilution of the test compound (e.g., this compound) in the growth medium in a 96-well microtiter plate.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
3. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
Experimental and Logical Workflows
Visualizing the experimental process and the underlying logic of inhibitor validation is crucial for understanding and replication.
Caption: Workflow for determining the in vitro inhibitory effect.
Caption: Logical framework for validating a chitin synthase inhibitor.
References
A Comparative Guide to Chitin Synthase Inhibitors: Chitin Synthase Inhibitor 3 vs. Nikkomycin Z
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent chitin synthase inhibitors: Chitin Synthase Inhibitor 3 (CSI-3) and Nikkomycin Z. The data presented is compiled from published experimental studies to assist researchers in evaluating these compounds for antifungal drug development.
Introduction to Chitin Synthase Inhibitors
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing rigidity and protection.[1] Unlike mammals, fungi rely on chitin for their survival, making the enzyme responsible for its synthesis, chitin synthase, an attractive target for antifungal therapies.[1] Chitin synthase inhibitors disrupt the fungal cell wall integrity, leading to cell lysis and death.[2] This guide focuses on a comparative analysis of two such inhibitors: the novel synthetic compound this compound and the well-established antibiotic Nikkomycin Z.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory and antifungal activities of this compound and Nikkomycin Z. It is important to note that the data for each compound were generated in separate studies under different experimental conditions. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: In Vitro Inhibition of Chitin Synthase
| Inhibitor | Target Enzyme Source | IC50 | Reference |
| This compound (compound 2d) | Sclerotiorum sclerotiorum | 0.16 mM | [3] |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [4] |
| Candida albicans (CaChs2) | 0.8 µM | [4] | |
| Candida albicans (CaChs3) | 13 µM | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Inhibitor | Strain(s) | MIC | Reference |
| This compound (compound 2d) | Not specified | 1 µg/mL | [3] |
| Nikkomycin Z | Various clinical isolates | ≤0.5 to 32 µg/mL (MIC80) | [5] |
Table 3: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z Against Other Fungal Species
| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Candida parapsilosis | Azole-resistant isolates | 1 to 4 (MIC80) | [5] |
| Candida tropicalis | Not specified | >64 | [5] |
| Candida krusei | Not specified | >64 | [5] |
| Candida glabrata | Not specified | >64 | [5] |
| Cryptococcus neoformans | 15 clinical isolates | 0.5 to >64 (MIC80) | [5] |
| Coccidioides immitis | Mycelial phase | 1 to 16 (MIC80) | [5] |
| Aspergillus fumigatus | Not specified | >64 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used to generate the efficacy data presented above.
Chitin Synthase Inhibition Assay (for this compound)
This non-radioactive assay quantifies chitin synthase activity by measuring the amount of synthesized chitin that binds to wheat germ agglutinin (WGA).[6]
-
Enzyme Preparation: A crude chitin synthase solution is obtained from Sclerotiorum sclerotiorum mycelium. The mycelia are cultured, harvested by centrifugation, and disrupted in liquid nitrogen. The resulting powder is treated with trypsin to activate the chitin synthase, followed by the addition of a soybean trypsin inhibitor to stop the reaction. The supernatant containing the crude enzyme is collected after centrifugation.[7]
-
Assay Procedure:
-
A 96-well microtiter plate is coated with WGA.[6]
-
The test compound (this compound) is dissolved in DMSO and diluted to various concentrations with a Tris-HCl buffer.[7]
-
The reaction mixture, containing the trypsin-pretreated cell extract, a premixed solution (CoCl₂, GlcNAc, and UDP-GlcNAc in Tris-HCl buffer), and the test compound or DMSO (as a control), is added to each well.[7]
-
The plate is incubated on a shaker at 30°C for 3 hours to allow for chitin synthesis.[7]
-
The plate is then washed to remove unbound reagents.[7]
-
The amount of synthesized chitin is quantified by adding a horseradish peroxidase-WGA conjugate and measuring the subsequent colorimetric reaction.[8]
-
-
Data Analysis: The reaction rate is determined by measuring the optical density at 600 nm over time. The IC50 value is calculated from the reaction rates at different inhibitor concentrations.[6]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate.
The antifungal activity of this compound was evaluated using the mycelial growth rate method.[7]
-
Media Preparation: The test compounds are dissolved in a solution of Tween-80 and acetone and then mixed with melted Potato Dextrose Agar (PDA) medium to achieve final desired concentrations.[7]
-
Inoculation: A mycelial plug of the test fungus is placed in the center of each agar plate.[7]
-
Incubation: The plates are incubated at 23°C for 36 hours.[7]
-
MIC Determination: The diameter of the fungal colony is measured, and the inhibition of growth is calculated relative to a drug-free control. The MIC is determined as the lowest concentration of the inhibitor that prevents visible growth.[7]
The MIC of Nikkomycin Z was determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Media Preparation: Susceptibility tests are carried out in RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS. The pH is adjusted to 6.0, as Nikkomycin Z is more stable under acidic conditions.[5]
-
Inoculum Preparation: Fungal inocula are standardized spectrophotometrically or by hemacytometer counting.[5]
-
Assay Procedure:
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., 80% inhibition, or MIC80) compared to a drug-free control.[5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general signaling pathway for chitin synthesis in fungi and a typical experimental workflow for evaluating chitin synthase inhibitors.
Caption: Fungal chitin synthesis signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating chitin synthase inhibitors.
Discussion
Both this compound and Nikkomycin Z demonstrate the ability to inhibit chitin synthase and exhibit antifungal activity, particularly against Candida albicans.
This compound (CSI-3): As a novel, synthetically derived compound, CSI-3 shows potent inhibition of chitin synthase with an IC50 of 0.16 mM and a promising MIC of 1 µg/mL against C. albicans.[3] The available data is currently limited to a single study, and further research is needed to evaluate its efficacy against a broader range of fungal pathogens and to understand its spectrum of activity and potential for in vivo applications.
Nikkomycin Z: This well-characterized antibiotic has a broader dataset available. It acts as a competitive inhibitor of chitin synthase and has shown efficacy against a variety of fungi, including some azole-resistant strains.[4][5] Its MIC values can vary significantly depending on the fungal species and even among different isolates of the same species.[5] Notably, some important pathogens like C. tropicalis, C. krusei, and Aspergillus fumigatus appear to be resistant to Nikkomycin Z as a monotherapy.[5]
Comparative Analysis: A direct comparison is challenging due to the different experimental conditions in the cited studies. The IC50 for CSI-3 was determined using a crude enzyme extract from Sclerotiorum sclerotiorum, while the IC50 values for Nikkomycin Z were determined against specific isozymes from Candida albicans. Similarly, the MIC for CSI-3 was determined using an agar-based method, whereas the Nikkomycin Z MICs were determined using a broth microdilution method. These methodological differences can significantly impact the resulting values.
Conclusion
Both this compound and Nikkomycin Z represent promising avenues for the development of novel antifungal agents that target the fungal cell wall. CSI-3, as a newer compound, warrants further investigation to fully characterize its antifungal profile. Nikkomycin Z has a more established, albeit varied, record of efficacy. For researchers and drug development professionals, the choice between these or other chitin synthase inhibitors will depend on the specific fungal target, the desired spectrum of activity, and the potential for combination therapies. The experimental protocols and data presented in this guide provide a foundation for such evaluations.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. mdpi.com [mdpi.com]
- 8. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
confirming the target of Chitin synthase inhibitor 3 in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Chitin Synthase Inhibitor 3 (CSI-3) and other key chitin synthase inhibitors targeting Candida albicans, a prevalent fungal pathogen. The data presented here is intended to aid in the research and development of novel antifungal therapies.
Introduction to Chitin Synthase Inhibition in Candida albicans
Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases (Chs). In Candida albicans, there are four main chitin synthase enzymes: Chs1, Chs2, Chs3, and Chs8. These enzymes are crucial for maintaining cell wall integrity, morphogenesis, and viability, making them attractive targets for antifungal drug development. Chitin synthase inhibitors disrupt this process, leading to a weakened cell wall and ultimately, fungal cell death.
Comparative Analysis of Chitin Synthase Inhibitors
This section provides a quantitative comparison of various chitin synthase inhibitors against C. albicans. It is important to note that the experimental conditions for determining these values may vary between studies, which can influence direct comparability.
| Inhibitor | Target(s) | IC50 | K_i_ | MIC against C. albicans | Mode of Inhibition | Reference(s) |
| This compound (compound 2d) | Chitin Synthase (unspecified isozyme) | 0.16 mM | 0.12 mM | 1 µg/mL | Non-competitive | [1] |
| Nikkomycin Z | CaChs1, CaChs2, CaChs3 | 15 µM (CaChs1), 0.8 µM (CaChs2), 13 µM (CaChs3) | 1.5 ± 0.5 µM (against purified CaChs2) | 0.5-32 µg/mL | Competitive | [2][3] |
| Polyoxin D | Chitin Synthases | - | 3.2 ± 1.4 µM (against purified CaChs2) | - | Competitive | [3] |
| RO-09-3143 | CaChs1 | - | 0.55 nM | 0.27 µM (MIC50) | Non-competitive | [4] |
Experimental Protocols
In Vitro Chitin Synthase Activity Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against C. albicans chitin synthase.
a. Preparation of Crude Enzyme Extract:
-
Grow C. albicans cells to the mid-logarithmic phase in YPD broth.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Disrupt the cells using methods such as glass bead homogenization or sonication.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound chitin synthases.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
b. Chitin Synthase Assay:
-
Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and the substrate UDP-N-acetyl-D-[U-14C]glucosamine.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to trap the insoluble radiolabeled chitin.
-
Wash the filter extensively to remove unincorporated substrate.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for assessing the antifungal activity of inhibitors against C. albicans.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the inhibitor in a 96-well microtiter plate using RPMI-1640 medium.
-
Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no inhibitor) and negative (no fungus) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of the inhibitor that causes a significant reduction in fungal growth compared to the positive control.
Visualizing Key Pathways and Workflows
Chitin Synthesis Regulatory Pathways in Candida albicans
The synthesis of chitin in C. albicans is intricately regulated by several signaling pathways that respond to cell wall stress. The primary pathways involved are the Protein Kinase C (PKC), the High Osmolarity Glycerol (HOG), and the Ca2+/calcineurin signaling pathways. These pathways converge to modulate the expression and activity of chitin synthase enzymes, ensuring cell wall integrity.
Caption: Regulation of chitin synthesis in C. albicans by key signaling pathways.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the identification and characterization of novel chitin synthase inhibitors.
Caption: A generalized workflow for the discovery of chitin synthase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Chitin Synthase Inhibitor 3 and Other Key Inhibitors
A Detailed Guide for Researchers on the Efficacy and Methodologies of Chitin Synthase Inhibitors
This guide provides a comparative analysis of Chitin synthase inhibitor 3 (CSI-3), a novel compound identified as compound 2d in recent literature, alongside established chitin synthase inhibitors such as Polyoxin B and Nikkomycin Z. The data presented is compiled from peer-reviewed studies to assist researchers in drug development and mycology in evaluating the potential of these compounds. This document focuses on quantitative comparisons of inhibitory activity and detailed experimental protocols to ensure reproducibility and facilitate cross-laboratory validation.
Quantitative Comparison of Inhibitor Activity
The in vitro inhibitory activities of this compound and other key inhibitors against chitin synthase are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), providing a clear comparison of their potency.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference |
| This compound (compound 2d) | Candida albicans Chitin Synthase | 0.16 mM | Not Reported | [1] |
| Polyoxin B | Candida albicans Chitin Synthase | 0.09 mM | Not Reported | [2] |
| Polyoxin D | Candida albicans Chs2 | Not Reported | 3.2 ± 1.4 µM | [3] |
| Nikkomycin Z | Candida albicans Chs1 | 15 µM | Not Reported | [4] |
| Nikkomycin Z | Candida albicans Chs2 | 0.8 µM | 1.5 ± 0.5 µM | [3][4] |
| Nikkomycin Z | Candida albicans Chs3 | 13 µM | Not Reported | [4] |
Experimental Protocols
The methodologies outlined below are crucial for the accurate assessment of chitin synthase inhibitor activity. These protocols are based on the procedures described in the cited literature.
Chitin Synthase Inhibition Assay (Li B, et al., 2020)
This protocol was utilized for determining the inhibitory activity of this compound (compound 2d).
-
Enzyme Preparation: A crude chitin synthase enzyme solution is prepared from Candida albicans.
-
Reaction Mixture: The assay is typically conducted in a 96-well microtiter plate. Each well contains a reaction mixture consisting of the crude enzyme extract, a buffer solution (e.g., Tris-HCl), and cofactors such as CoCl2 and GlcNAc.
-
Inhibitor Addition: Test compounds, including this compound, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with no inhibitor is also prepared.
-
Substrate Addition and Incubation: The enzymatic reaction is initiated by adding the substrate, UDP-GlcNAc. The plate is then incubated to allow for chitin synthesis.
-
Quantification: The amount of synthesized chitin is quantified. One common method involves the use of wheat germ agglutinin (WGA) coated plates, which binds to chitin. The optical density is then measured to determine the reaction rate.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by analyzing the dose-response curve of the inhibitor.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined to assess the antifungal activity of the compounds.
-
Fungal Strains: Candida albicans strains are cultured in an appropriate medium.
-
Drug Dilution: The test compounds are serially diluted in the culture medium.
-
Inoculation: A standardized suspension of fungal cells is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated under conditions suitable for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the chitin synthesis pathway and a typical experimental workflow for inhibitor screening.
Caption: Fungal Chitin Synthesis and Inhibition.
Caption: Chitin Synthase Inhibition Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chitin Synthase Inhibitors: Unveiling the Mode of Action of Chitin Synthase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of novel antifungal and insecticidal agents. Chitin synthases (CHS), the enzymes responsible for chitin polymerization, are the focal point of inhibition strategies. This guide provides a comparative analysis of Chitin Synthase Inhibitor 3 (CSI-3), a potent quinolinone derivative, with other well-characterized chitin synthase inhibitors, offering insights into their distinct modes of action supported by experimental data.
Unraveling the Mechanisms: A Comparative Overview
Chitin synthase inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for the rational design of new and more effective therapeutic agents. The primary modes of inhibition include competitive, non-competitive, and interference with chitin translocation.
This compound (CSI-3) , also identified as compound 2d, is a novel 3,4-dihydro-2(1H)-quinolinone derivative that has demonstrated significant inhibitory activity against chitin synthase.[1] While its precise kinetic mechanism has not been fully elucidated in publicly available literature, its chemical structure suggests a mode of action distinct from the classical competitive inhibitors. It exhibits a half-maximal inhibitory concentration (IC50) of 0.16 mM and a minimum inhibitory concentration (MIC) of 1 µg/mL against Candida albicans.[1]
Competitive Inhibitors: These molecules typically bear a structural resemblance to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of the enzyme, they directly compete with the substrate, thereby blocking chitin synthesis.
-
Nikkomycin Z: A peptidyl nucleoside antibiotic, Nikkomycin Z is a potent competitive inhibitor of chitin synthase.[2][3] Its structural similarity to UDP-GlcNAc allows it to occupy the enzyme's active site.[2]
-
Polyoxin D: Another peptidyl nucleoside antibiotic, Polyoxin D also acts as a competitive inhibitor of chitin synthase, effectively halting fungal growth.
Non-Competitive Inhibitors: This class of inhibitors binds to an allosteric site on the chitin synthase enzyme, a location distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.
-
Benzoylphenylureas (BPUs): This group of insecticides, including compounds like lufenuron and hexaflumuron, are classic examples of non-competitive inhibitors. They are thought to interact directly with the chitin synthase enzyme, leading to the disruption of the new cuticle formation in insects.[4][5][6][7]
Chitin Translocation Inhibitors: A more recently discovered mechanism involves the interference with the translocation of the growing chitin chain across the cell membrane. These inhibitors may not directly interact with the catalytic site of the enzyme but rather block the channel through which the newly synthesized chitin polymer emerges.
-
ZHZ-ZI-11 and SUY-SC-15: These compounds have been identified as inhibitors that interfere with chitin translocation within the cell, rather than directly inhibiting the enzymatic activity of chitin synthase.
Quantitative Comparison of Inhibitor Potency
To provide a clear comparison of the efficacy of these inhibitors, the following table summarizes their reported IC50 values. It is important to note that experimental conditions can influence these values.
| Inhibitor Class | Inhibitor | Target Organism/Enzyme | IC50 / Ki | Reference |
| Quinolinone Derivative | This compound (CSI-3) | Candida albicans | IC50: 0.16 mM | [1] |
| Competitive Inhibitor | Nikkomycin Z | Candida albicans Chitin Synthase | Ki: 0.16 µM | [3] |
| Competitive Inhibitor | Polyoxin D | Fungal Chitin Synthase | - | - |
| Non-Competitive Inhibitor | RO-09-3143 | Candida albicans Chs1p | Ki: 0.55 nM | |
| Chitin Translocation Inhibitor | ZHZ-ZI-11 | Tetranychus urticae CHS | - | - |
| Chitin Translocation Inhibitor | SUY-SC-15 | Tetranychus urticae CHS | - | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and validation of research findings. Below is a generalized protocol for a typical in vitro chitin synthase activity assay.
In Vitro Chitin Synthase Activity Assay
This non-radioactive assay measures the amount of synthesized chitin by utilizing the specific binding of Wheat Germ Agglutinin (WGA) to the N-acetyl-D-glucosamine polymer.
Materials:
-
Microtiter plates (96-well)
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Chitin synthase enzyme preparation (e.g., from fungal cell lysates)
-
Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with WGA solution and incubate overnight.
-
Washing and Blocking: Wash the plate to remove unbound WGA and then block the wells with a BSA solution to prevent non-specific binding.
-
Enzyme Reaction:
-
Add the reaction mixture containing Tris-HCl buffer, MgCl2, and the substrate UDP-GlcNAc to each well.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the chitin synthase enzyme preparation.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.
-
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add WGA-HRP conjugate to the wells and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate to remove unbound WGA-HRP.
-
Add the TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms
To further illustrate the different modes of action of chitin synthase inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 5. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeb.co.in [jeb.co.in]
- 7. pnas.org [pnas.org]
A Comparative Analysis of the Antifungal Spectrum of Chitin Synthase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chitin Synthase Inhibitor 3 (CSI-3), a novel antifungal candidate, with established antifungal agents. The data presented is based on available scientific literature and aims to provide an objective assessment of its potential antifungal spectrum and efficacy.
Introduction to this compound
This compound, also identified as compound 2d in scientific literature, is a derivative of 3,4-dihydro-2(1H)-quinolinone. It has been identified as a potent inhibitor of chitin synthase, a crucial enzyme for maintaining the integrity of the fungal cell wall. By targeting this enzyme, which is absent in mammals, CSI-3 presents a promising selective mechanism of action for antifungal therapy. Initial studies have highlighted its efficacy against Candida albicans, a prevalent fungal pathogen.
Comparative Antifungal Spectrum
The antifungal activity of this compound is compared against other chitin synthase inhibitors (Nikkomycin Z, Polyoxin D) and antifungal drugs with different mechanisms of action (Caspofungin - a β-glucan synthase inhibitor, and Fluconazole - an ergosterol synthesis inhibitor). The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Comparator Drugs against Yeast Pathogens
| Fungal Species | This compound (CSI-3) | Nikkomycin Z | Polyoxin D | Caspofungin | Fluconazole |
| Candida albicans | 1[1] | 0.5 - 32 | >100 | 0.25 - 1 | 0.25 - 4 |
| Candida glabrata | Data not available | >64 | >100 | 0.125 - 2 | 8 - 64 |
| Candida parapsilosis | Data not available | 1 - 4 | >100 | 1 - 4 | 1 - 8 |
| Candida tropicalis | Data not available | >64 | >100 | 0.25 - 2 | 2 - 16 |
| Candida krusei | Data not available | >64 | >100 | 1 - 4 | 16 - 64 |
| Cryptococcus neoformans | Data not available | >64 (most isolates) | Data not available | 0.5 - 4 | 4 - 16 |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Comparator Drugs against Filamentous Fungi (Molds)
| Fungal Species | This compound (CSI-3) | Nikkomycin Z | Polyoxin D | Caspofungin | Fluconazole |
| Aspergillus fumigatus | Data not available | >64 | Data not available | 0.03 - 0.25 | >64 |
| Aspergillus flavus | Data not available | >64 | Data not available | 0.125 - 0.5 | >64 |
| Aspergillus niger | Data not available | Data not available | Data not available | 0.25 - 1 | >64 |
Note: "Data not available" indicates that specific MIC values for this compound against these fungal species were not found in the reviewed literature. The provided MIC ranges for comparator drugs are compiled from various sources and may vary based on the specific strain and testing methodology.
Mechanism of Action: A Visual Representation
The following diagram illustrates the targeted mechanism of action of this compound in the fungal cell wall synthesis pathway, in contrast to other antifungal agents.
Caption: Antifungal drug targets in the fungal cell.
Experimental Protocols
The determination of the antifungal spectrum of a compound relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Method (CLSI M27)
This reference method is commonly used for testing the susceptibility of yeasts to antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well (containing no drug).
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: MIC determination workflow.
Conclusion
This compound demonstrates potent in vitro activity against Candida albicans, with an MIC comparable to some established antifungal agents. Its selective mechanism of action, targeting a fungal-specific enzyme, makes it an attractive candidate for further development. However, a comprehensive evaluation of its antifungal spectrum against a broader range of clinically relevant yeasts and molds is necessary to fully understand its potential. The lack of available data for other fungal species currently limits a complete comparative assessment. Future studies should focus on expanding the in vitro susceptibility testing of CSI-3 following standardized protocols to establish a more complete antifungal profile.
References
Genetic Validation of Chitin Synthase as an Antifungal Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for the genetic validation of chitin synthase as a therapeutic target. It focuses on a representative potent inhibitor, referred to here as Chitin Synthase Inhibitor 3 (CSI-3), and compares its performance with other known chitin synthase inhibitors.
Introduction
Chitin is an essential structural component of the fungal cell wall, absent in mammals, making its synthesizing enzyme, chitin synthase (CHS), an attractive target for antifungal drug development.[1][2][3] Genetic validation is a critical step in drug discovery, confirming that modulating a specific gene or protein is directly involved in a disease pathway and is a viable therapeutic strategy.[4][5] This guide explores the genetic methods used to validate chitin synthase as the target for various inhibitors.
The compound designated as This compound is a potent inhibitor with a reported IC50 value of 0.16 mM against chitin synthase and a minimum inhibitory concentration (MIC) of 1 µg/mL against Candida albicans.[6]
Comparative Performance of Chitin Synthase Inhibitors
The following table summarizes the quantitative data for CSI-3 and other well-characterized chitin synthase inhibitors, Nikkomycin Z and Polyoxin D. This data is essential for comparing their efficacy and specificity.
| Inhibitor | Target Organism/Enzyme | IC50 | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Candida albicans Chitin Synthase | 0.16 mM | 1 µg/mL | [6] |
| Nikkomycin Z | Saccharomyces cerevisiae Chs3 | Selective inhibitor | Not specified | [7] |
| Candida albicans | Additive and synergistic with fluconazole | Not specified | [8] | |
| Polyoxin D | Fungal Chitin Synthase | Competitive inhibitor | 10 ppm (on Malus pumila) | [9] |
| IMB-D10 | S. cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | Not specified | [10] |
| S. cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | Not specified | [10] | |
| S. cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | Not specified | [10] | |
| IMB-F4 | S. cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | Not specified | [10] |
| S. cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | Not specified | [10] |
Genetic Validation Strategies
Genetic manipulation is a powerful tool for validating drug targets.[5][11] The primary methods include gene knockout/knockdown studies and overexpression analysis. These techniques help establish a direct link between a gene's function and the effects of a potential drug.[4][5]
Gene Knockout/Knockdown Studies
Reducing or eliminating the expression of a target gene can mimic the effect of an inhibitory drug. If the resulting phenotype (e.g., reduced growth, cell death) is similar to the effect of the inhibitor, it provides strong evidence that the drug acts on that target.
Workflow for Target Validation using Gene Knockdown:
Caption: Workflow for genetic validation of chitin synthase using RNA interference (RNAi).
Experimental Protocol: RNA Interference (RNAi)-Mediated Knockdown of Chitin Synthase
-
dsRNA Synthesis:
-
Identify a conserved region of the target chitin synthase (CHS) gene.
-
Amplify a 300-500 bp fragment of the CHS gene using PCR with T7 promoter-tailed primers.
-
Use a commercial in vitro transcription kit to synthesize double-stranded RNA (dsRNA).
-
Purify the dsRNA and verify its integrity via gel electrophoresis.
-
-
dsRNA Delivery:
-
Feeding: Mix the dsRNA with an artificial diet or liquid medium at concentrations ranging from 200 to 800 ng/µL.[13]
-
-
Gene Expression Analysis (RT-qPCR):
-
At 24, 48, and 72 hours post-treatment, extract total RNA from control and dsRNA-treated organisms.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific to the CHS gene and a reference gene (e.g., actin) for normalization.
-
Calculate the relative expression of the CHS gene to confirm knockdown.
-
-
Phenotypic Assessment:
-
Quantify chitin content using a colorimetric assay or high-performance liquid chromatography (HPLC).
Expected Outcome: Successful knockdown of the chitin synthase gene will lead to a significant reduction in chitin content, resulting in phenotypes such as increased mortality, failed molting, and reduced growth, thus validating chitin synthase as a critical gene.[12][14]
Overexpression Studies
Overexpression of the target protein can lead to drug resistance if the compound's efficacy is dependent on inhibiting that specific target.
Logical Flow of Overexpression-Based Target Validation:
Caption: Logic diagram for validating a drug target via gene overexpression.
Experimental Protocol: Chitin Synthase Overexpression and Inhibitor Challenge
-
Construct Development:
-
Clone the full-length cDNA of the target chitin synthase gene into a suitable expression vector under the control of a strong constitutive promoter.[17]
-
-
Transformation:
-
Introduce the overexpression vector into the host organism (e.g., yeast, fungus) using a standard transformation protocol (e.g., electroporation, Agrobacterium-mediated transformation).[17]
-
Select for transformed cells and confirm overexpression via RT-qPCR or Western blot.
-
-
Inhibitor Susceptibility Assay:
-
Culture both the wild-type and the overexpression strains in the presence of serial dilutions of the chitin synthase inhibitor (e.g., CSI-3, Nikkomycin Z).
-
Determine the Minimum Inhibitory Concentration (MIC) for both strains by measuring growth (e.g., optical density, colony-forming units) after a defined incubation period.
-
Expected Outcome: The strain overexpressing chitin synthase will exhibit a higher MIC or reduced sensitivity to the inhibitor compared to the wild-type strain. This indicates that the inhibitor's primary target is the overexpressed chitin synthase enzyme.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Target Validation for Genetic Targets – Innovation Insights, Competitive Analysis, Patents, Drugs, Clinical Trials and Deals [globaldata.com]
- 5. wjbphs.com [wjbphs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] RNA interference of chitin synthase genes inhibits chitin biosynthesis and affects larval performance in Leptinotarsa decemlineata (Say) | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Knocking down chitin synthase 2 by RNAi is lethal to the cotton boll weevil [biori.periodikos.com.br]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Overexpression of a New Chitinase Gene EuCHIT2 Enhances Resistance to Erysiphe cichoracearum DC. in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
comparative study of Chitin synthase inhibitor 3 and other novel inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chitin, an essential structural component of fungal cell walls and arthropod exoskeletons, presents a prime target for the development of selective and effective antifungal and insecticidal agents. The enzyme responsible for its synthesis, chitin synthase (CHS), is the focal point of numerous research endeavors aimed at discovering novel inhibitory compounds. This guide provides a comparative study of established and novel chitin synthase inhibitors, including Polyoxin D, Nikkomycin Z, Diflubenzuron, and a promising new maleimide derivative.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of various compounds against chitin synthase are summarized below. It is important to note that direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Organism/Enzyme | IC50/Ki Value | Reference(s) |
| Polyoxin D | Sclerotiorum sclerotiorum CHS | IC50: 0.19 mM | [1] |
| Mucor rouxii Chitin Synthetase | Ki: 0.6 µM | [2] | |
| Candida albicans Chs2 | Ki: 3.2 ± 1.4 µM | [3] | |
| Nikkomycin Z | Candida albicans Chs1 | IC50: 15 µM | [4] |
| Candida albicans Chs2 | IC50: 0.8 µM | [4] | |
| Candida albicans Chs3 | IC50: 13 µM | [4] | |
| Candida albicans Chs2 | Ki: 1.5 ± 0.5 µM | [3] | |
| Diflubenzuron | Anopheles quadrimaculatus (in vivo) | Significant reduction in chitin content at 4.25-57.7% at 4-500 µ g/liter | [5] |
| Maleimide Compound 20 | Sclerotiorum sclerotiorum CHS | IC50: 0.12 mM | [1] |
In Vivo Efficacy and Toxicity Profile
A summary of the in vivo performance and safety considerations for each inhibitor is presented below.
| Inhibitor | In Vivo Efficacy | Toxicity Profile | Reference(s) |
| Polyoxin D | Effective against various fungal plant pathogens, including those causing powdery mildew and rice sheath blight.[6][7] | Low acute toxicity in laboratory animals. Not found to be carcinogenic, mutagenic, or cause reproductive or developmental issues.[8][9] | [6][7][8][9] |
| Nikkomycin Z | Shown to be effective in murine models of histoplasmosis, coccidioidomycosis, and blastomycosis.[10][11][12] It has also shown clinical benefit in dogs with natural Coccidioides infection.[10] | Well-tolerated in mice at therapeutic doses.[11][12] A human Phase 1 trial raised no safety concerns.[10] | [10][11][12] |
| Diflubenzuron | Highly toxic to mosquito larvae, causing mortality at low concentrations (e.g., 86.7% mortality in Anopheles quadrimaculatus at 12.5 µ g/liter ).[5] It acts as an ovicide and is particularly effective against larval stages.[13][14] | Low acute toxicity to mammals (oral LD50 > 4.64 g/kg in rats and mice).[13] However, it is classified as a Restricted Use Pesticide due to its high toxicity to aquatic organisms.[13] | [5][13][14] |
| Maleimide Compounds | A maleimide derivative (MPD) demonstrated in vivo antifungal effects in a Caenorhabditis elegans-Candida albicans infection model.[15] | MPD exhibited low cytotoxicity to mammalian cell lines.[15] | [15] |
Mechanism of Action and Signaling Pathways
Chitin synthase inhibitors primarily act by interfering with the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains. However, the precise mechanisms can differ.
Polyoxin D and Nikkomycin Z are nucleoside-peptide antibiotics that act as competitive inhibitors of chitin synthase.[10][12] They are structural analogs of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and compete for the active site of the enzyme.
Diflubenzuron , a benzoylphenylurea insecticide, inhibits chitin synthesis in insects, leading to improper cuticle formation and mortality during molting.[13][16] While its exact molecular mode of action is still under investigation, it is believed to interfere with the final stages of chitin polymerization and deposition rather than directly inhibiting the catalytic activity of chitin synthase in the same manner as polyoxins and nikkomycins.[17]
Maleimide derivatives have been shown to possess antifungal properties, and one of their mechanisms of action includes the inhibition of chitin synthase activity, leading to disruption of the cell wall.[15][18]
Below are diagrams illustrating the chitin biosynthesis pathway and the points of inhibition for these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments in the study of chitin synthase inhibitors.
Chitin Synthase Inhibition Assay (Fungal)
This protocol is based on methods used for screening inhibitors against fungal chitin synthase.[1][19]
-
Preparation of Crude Enzyme Extract:
-
Culture the fungal species of interest (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.
-
Harvest the mycelia by centrifugation at 3,000 x g for 10 minutes.
-
Wash the cells twice with ultrapure water.
-
Disrupt the cells in liquid nitrogen and resuspend in an extraction buffer.
-
Centrifuge the lysate to remove cell debris, and collect the supernatant containing the crude enzyme extract.
-
Activate the chitin synthase by treating the extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of a trypsin inhibitor to stop the reaction.
-
-
Inhibition Assay:
-
Prepare a 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA), which binds to chitin.
-
Add the test compounds at various concentrations to the wells.
-
Add the trypsin-activated crude enzyme extract to each well.
-
Initiate the reaction by adding a premixed solution containing the substrate UDP-GlcNAc (e.g., 8 mM), N-acetylglucosamine (e.g., 80 mM), and a cofactor such as CoCl2 (e.g., 3.2 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubate the plate at 30°C for 3 hours with shaking.
-
Wash the plate multiple times with ultrapure water to remove unbound reagents.
-
Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP) and incubate.
-
After another washing step, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Measure the optical density at 600 nm to quantify the amount of synthesized chitin.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Insecticidal Assay (Arthropod)
This protocol is adapted from studies evaluating the efficacy of diflubenzuron against mosquito larvae.[5][20]
-
Test Organism Rearing:
-
Rear mosquito larvae (e.g., Aedes aegypti or Anopheles quadrimaculatus) under controlled laboratory conditions.
-
-
Bioassay:
-
Prepare stock solutions of the test inhibitor (e.g., diflubenzuron in acetone).
-
In replicate containers (e.g., plastic cups or beakers) with a defined volume of water, add the inhibitor to achieve a range of final concentrations.
-
Include a control group with the solvent only.
-
Introduce a specific number of third or fourth instar larvae into each container.
-
Provide a food source for the larvae.
-
Maintain the containers under controlled temperature and light conditions.
-
Monitor daily for larval and pupal mortality, and the emergence of adults.
-
Record the number of emerged adults in both the control and treatment groups.
-
-
Data Analysis:
-
Calculate the percentage of emergence inhibition (EI) for each concentration.
-
Determine the EI50 and EI95 values (the concentrations that inhibit the emergence of 50% and 95% of the adults, respectively) using probit analysis.
-
Conclusion
The study of chitin synthase inhibitors reveals a diverse landscape of compounds with significant potential in agriculture and medicine. While established inhibitors like Polyoxin D and Nikkomycin Z continue to be valuable tools and lead compounds, the emergence of novel inhibitors, such as the maleimide derivatives, opens new avenues for research and development. The distinct mechanisms of action, particularly between the competitive inhibitors and compounds like diflubenzuron that affect chitin deposition, underscore the various strategies available for targeting this essential biosynthetic pathway. Future research should focus on direct comparative studies under standardized conditions to provide a clearer picture of the relative potency and spectrum of activity of these promising molecules.
References
- 1. psecommunity.org [psecommunity.org]
- 2. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies on effects of three chitin synthesis inhibitors on common malaria mosquito (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ojs.pphouse.org [ojs.pphouse.org]
- 7. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canada.ca [canada.ca]
- 9. apvma.gov.au [apvma.gov.au]
- 10. mdpi.com [mdpi.com]
- 11. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Novel Chitin Synthase Inhibitors
Disclaimer: As "Chitin synthase inhibitor 3" (CSI-3) is a designation that may apply to a novel or proprietary research compound, a specific Safety Data Sheet (SDS) is not publicly available. The following procedures are based on established best practices for the disposal of new or uncharacterized laboratory chemicals. Always prioritize the information provided in the manufacturer's or supplier's SDS for the specific compound you are using, and consult with your institution's Environmental Health and Safety (EHS) department.
The proper management and disposal of laboratory chemical waste are critical for ensuring personnel safety and environmental protection. For novel compounds like a specific chitin synthase inhibitor, a cautious and systematic approach is essential.
Immediate Safety and Logistical Information
The disposal of any novel chemical inhibitor should be approached with the assumption that it is hazardous unless confirmed otherwise by reliable data. Improper disposal, such as drain disposal, is unacceptable and can lead to serious environmental contamination and regulatory violations.
All chemical waste, including that of novel inhibitors, must be managed in accordance with local, state, and federal regulations. Your institution's EHS department is the primary resource for ensuring compliance and providing specific guidance.
Step-by-Step Disposal Protocol for this compound
The following is a general protocol for the handling and disposal of a novel research chemical like this compound.
Step 1: Waste Identification and Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the hazards associated with a chemical and the appropriate disposal methods. It will provide information on toxicity, reactivity, flammability, and environmental hazards.
-
Assume Hazard: If an SDS is not available, treat the compound as a hazardous waste. This includes any solutions containing the inhibitor and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
Step 2: Waste Segregation
-
Avoid Mixing: Do not mix the chitin synthase inhibitor waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Separate Waste Forms: Keep solid and liquid waste in separate containers.
Step 3: Containerization
-
Use Compatible Containers: Select a waste container that is chemically compatible with the inhibitor. Glass or high-density polyethylene (HDPE) containers are generally suitable for a wide range of research chemicals. The container must be in good condition with no leaks or cracks.
-
Secure Closure: The container must have a tight-fitting lid to prevent spills and evaporation. Keep the container closed at all times except when adding waste.
Step 4: Labeling
-
Proper Identification: All waste containers must be clearly labeled. Use your institution's approved hazardous waste tags or labels.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound," along with any solvents). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations and volumes of each component.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
The known or suspected hazards (e.g., toxic, flammable).
-
Step 5: Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Store the waste away from incompatible materials.
Step 6: Arrange for Disposal
-
Contact EHS: Once the waste container is full or you have finished the experiments generating this waste, contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste outside of your laboratory.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup. This may involve an online request form.
Information from Safety Data Sheet (SDS) for Disposal
The table below summarizes the critical information you should look for in the SDS to guide the disposal process.
| SDS Section | Relevance to Disposal |
| Section 2: Hazard Identification | Provides a summary of the physical, health, and environmental hazards. This is the first indicator of the level of caution required for handling and disposal. |
| Section 7: Handling and Storage | Details safe handling practices and storage requirements, including incompatibilities, which are crucial for preventing dangerous reactions in waste containers. |
| Section 9: Physical and Chemical Properties | Information such as pH, flashpoint, and solubility helps in characterizing the waste for the EHS department and determining appropriate disposal routes (e.g., incineration, neutralization). |
| Section 11: Toxicological Information | Provides data on acute and chronic toxicity. This is critical for assessing the risk to human health and determining if the waste is considered acutely hazardous. |
| Section 12: Ecological Information | Describes the potential environmental impact of the chemical, reinforcing the need for proper disposal to prevent release into the environment. |
| Section 13: Disposal Considerations | This section provides specific guidance on proper disposal methods and any relevant regulations. It may specify whether the chemical can be treated or must be sent to a licensed disposal facility. |
Experimental Protocols
No specific experimental protocols for the disposal of "this compound" were found in the public domain. The appropriate disposal method is determined by the chemical's properties as outlined in its SDS and is typically carried out by a licensed hazardous waste management company under the coordination of the institution's EHS department. Laboratory personnel should not attempt to treat or neutralize novel chemical waste without explicit approval and a validated protocol from EHS.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Safeguarding Your Research: Essential Protocols for Handling Chitin Synthase Inhibitor 3
For researchers, scientists, and drug development professionals working with Chitin Synthase Inhibitor 3 (also known as compound 2d; CAS No. 2416338-26-4), a potent antifungal agent, ensuring laboratory safety and proper handling is paramount.[1] This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound or contaminated surfaces. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling of the solid compound or solutions should be performed in a chemical fume hood to prevent inhalation of any dust or aerosols. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to the use and disposal of this compound is necessary to maintain a safe and compliant laboratory environment.
Handling and Storage
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation of Solutions: All weighing and solution preparation should be conducted within a chemical fume hood.
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated Solvents | Collect in a properly labeled hazardous waste container for solvents. |
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and in case of an emergency, the following diagrams illustrate the recommended workflows.
Caption: A simplified workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
